molecular formula C11H14N2O3 B7872921 3-(2-Nitrophenoxy)piperidine

3-(2-Nitrophenoxy)piperidine

Cat. No.: B7872921
M. Wt: 222.24 g/mol
InChI Key: VZOUXOOGUDTNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrophenoxy)piperidine is a chemical compound of interest in medicinal and organic chemistry research. It features a piperidine ring, a common pharmacophore in drug discovery, linked to a 2-nitrophenyl group via an ether bond . This structure makes it a valuable synthetic intermediate or building block for the development of more complex molecules. Research indicates that piperidine derivatives are significant scaffolds in medicinal chemistry and are frequently explored for their biological potential . For instance, piperidine-containing compounds have been synthesized and evaluated for various pharmacological activities, such as anti-ulcer effects, highlighting the importance of this structural motif in developing new therapeutic agents . Similarly, novel benzamide compounds incorporating piperidine groups have been studied for their inhibitory activity on the Hedgehog (Hh) signaling pathway, which is a target in cancer research . This compound is offered for research and development purposes only. It is intended for use by qualified laboratory professionals. 3-(2-Nitrophenoxy)piperidine is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(2-nitrophenoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)10-5-1-2-6-11(10)16-9-4-3-7-12-8-9/h1-2,5-6,9,12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOUXOOGUDTNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Alchemical Core: A Technical Guide to the Structure-Activity Relationship of 3-Substituted Piperidine Aryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of 3-substituted piperidine aryl ethers, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced relationships between their chemical structure and biological activity, providing a framework for the rational design of novel therapeutic agents. This document moves beyond a simple recitation of facts, offering insights into the "why" behind the "how" of experimental design and data interpretation.

The Piperidine Aryl Ether Scaffold: A Privileged Motif in CNS Drug Discovery

The 3-substituted piperidine aryl ether core is a versatile pharmacophore frequently encountered in centrally acting agents. Its prevalence stems from a combination of favorable physicochemical properties and the ability to present key pharmacophoric features in a defined three-dimensional space. These compounds have shown significant activity at a range of biological targets, most notably the monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.

The core structure consists of a piperidine ring, an aryl ring, and a flexible ether linkage. The substitution at the 3-position of the piperidine ring is a key determinant of pharmacological activity and selectivity.

Caption: General structure of a 3-substituted piperidine aryl ether.

Decoding the Structure-Activity Relationship (SAR): A Tale of Three Moieties

The biological activity of this class of compounds is exquisitely sensitive to modifications at three key positions: the piperidine nitrogen, the 3-position of the piperidine ring, and the aryl ring of the ether moiety. Understanding the interplay of these modifications is paramount for optimizing potency and selectivity.

The Gatekeeper: The Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a critical interaction point with the target protein, typically forming a salt bridge with an acidic residue in the binding pocket.

  • Substitution: In general, a secondary amine (NH) is preferred for potent monoamine transporter inhibition. N-methylation can be tolerated, but larger alkyl groups often lead to a decrease in activity. This is likely due to steric hindrance in the binding site.

The Director: The 3-Position Substituent

The nature and stereochemistry of the substituent at the 3-position of the piperidine ring are arguably the most critical factors influencing both potency and selectivity.

  • Aryl and Heteroaryl Groups: The introduction of a second aryl or heteroaryl group at this position can significantly enhance potency. The nature of this ring and its substitution pattern can fine-tune selectivity between the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

  • Stereochemistry: The absolute stereochemistry at the 3-position is often crucial for activity. For many monoamine reuptake inhibitors, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. This highlights the importance of a precise three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the chiral binding site of the transporter proteins.

The Anchor: The Aryl Ether Moiety

The aryl ether portion of the molecule serves as a key anchoring point within the receptor, often engaging in hydrophobic and aromatic interactions.

  • Substitution Pattern: The substitution pattern on the aryl ring is a powerful tool for modulating activity and selectivity. For instance, electron-withdrawing groups in the para-position can enhance potency at SERT.

  • Ring System: While a simple phenyl ring is common, exploring other aromatic systems, such as naphthyl groups, can lead to compounds with altered selectivity profiles. For example, some naphthyl ether derivatives have been shown to be potent inhibitors of both serotonin and norepinephrine reuptake[1].

Illuminating the Path: Experimental Workflows for SAR Elucidation

A robust and systematic experimental workflow is essential for efficiently exploring the SAR of 3-substituted piperidine aryl ethers. This involves a cyclical process of design, synthesis, and biological evaluation.

Design Rational Design & Hypothesis Generation Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Biological Screening (e.g., Radioligand Binding) Purification->Primary_Assay Secondary_Assay Secondary Functional Assays (e.g., Neurotransmitter Uptake) Primary_Assay->Secondary_Assay In_Vivo In Vivo Evaluation (e.g., Microdialysis) Secondary_Assay->In_Vivo Data_Analysis Data Analysis & SAR Interpretation In_Vivo->Data_Analysis Data_Analysis->Design

Caption: Iterative workflow for SAR studies.

The Art of Creation: Synthetic Strategies

The synthesis of 3-substituted piperidine aryl ethers can be approached through various routes. A common and versatile method involves the enantioselective synthesis of a 3-hydroxypiperidine intermediate, followed by etherification and further functionalization. Recent advances have also demonstrated the utility of rhodium-catalyzed asymmetric reductive Heck reactions to access enantioenriched 3-substituted tetrahydropyridines as key precursors[2][3][4][5][6][7].

A Representative Synthetic Protocol:

  • Preparation of an N-protected 3-piperidone: This can be achieved through various methods, including the Dieckmann condensation of an appropriate amino ester.

  • Asymmetric Reduction: The ketone is reduced to the corresponding alcohol using a chiral reducing agent, such as a CBS catalyst, to establish the desired stereochemistry at the 3-position.

  • Mitsunobu or Williamson Ether Synthesis: The resulting alcohol is then coupled with the desired phenol under Mitsunobu or Williamson ether synthesis conditions to form the aryl ether linkage.

  • Deprotection and Diversification: The N-protecting group is removed, and the resulting secondary amine can be further functionalized if desired.

Quantifying the Interaction: Biological Evaluation

A tiered approach to biological evaluation is crucial for efficiently identifying promising candidates.

Primary Screening: Radioligand Binding Assays

These assays provide a direct measure of a compound's affinity for the target protein. They are typically high-throughput and are used to rapidly screen a library of compounds.

  • Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target of interest (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET).

  • Protocol Outline:

    • Prepare cell membranes or tissue homogenates expressing the target transporter.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Secondary Screening: Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells.

  • Principle: The assay utilizes cells that have been engineered to express a specific monoamine transporter. The uptake of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE) is measured in the presence and absence of the test compound.

  • Protocol Outline:

    • Plate the cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add the radiolabeled neurotransmitter and incubate for a defined period.

    • Wash the cells to remove the unbound neurotransmitter.

    • Lyse the cells and quantify the amount of radioactivity taken up by the cells.

    • Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

In Vivo Evaluation: Microdialysis

For lead candidates, in vivo microdialysis is a powerful technique to assess the effect of a compound on extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Principle: A microdialysis probe is surgically implanted into a specific brain region of interest. The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected and analyzed for neurotransmitter content using HPLC coupled with electrochemical detection.

  • Protocol Outline:

    • Surgically implant the microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex).

    • Allow the animal to recover.

    • On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.

    • Administer the test compound.

    • Continue to collect dialysate samples and analyze the neurotransmitter concentrations over time.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative SAR data for a series of 3-substituted piperidine aryl ethers, highlighting the impact of various substitutions on their affinity for the monoamine transporters.

CompoundR1 (Piperidine-N)R2 (Piperidine-3)Ar (Aryl Ether)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)
1 HPhenyl4-Fluorophenyl1015080
2 CH₃Phenyl4-Fluorophenyl15200100
3 H2-Thienyl4-Fluorophenyl525060
4 HPhenyl4-Chlorophenyl818075
5 HPhenyl3,4-Dichlorophenyl230050
6 H(S)-Phenyl4-Fluorophenyl312070
7 H(R)-Phenyl4-Fluorophenyl50800450

Note: The data presented in this table is a compilation of representative values from the scientific literature and is intended for illustrative purposes.

Concluding Remarks and Future Directions

The 3-substituted piperidine aryl ether scaffold remains a fertile ground for the discovery of novel CNS-active agents. A thorough understanding of the SAR principles outlined in this guide, coupled with a systematic and iterative approach to design, synthesis, and biological evaluation, will continue to drive the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. Future efforts in this area will likely focus on the development of compounds with dual or multi-target activities, as well as the exploration of novel substitution patterns to further refine pharmacological profiles.

References

  • Choi, J., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5855-5863. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Tamiz, A. P., et al. (1998). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 41(19), 3583-3593. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. synthesis-planner.com. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Akhtar, M. J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37889-37909. [Link]

  • Zhang, M., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6689-6693. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. synthesis-planner.com. [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Assay Kit. BioAssay Systems. [Link]

Sources

3-(2-Nitrophenoxy)piperidine molecular weight and SMILES code

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Nitrophenoxy)piperidine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure" building block.[1][2] Characterized by a piperidine ring ether-linked to an ortho-nitrobenzene moiety, this molecule serves as a critical intermediate for synthesizing tricyclic heterocycles (such as benzoxazines) and generating diversifiable libraries for GPCR and kinase targets.[1][2]

This guide provides a definitive technical profile, a validated synthesis protocol based on Nucleophilic Aromatic Substitution (SNAr), and strategic insights into its application in fragment-based drug discovery (FBDD).

Chemical Profile & Identification

The following data establishes the core identity of the molecule. Researchers should note the distinction between the free base and the commercially prevalent hydrochloride salt.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3-(2-Nitrophenoxy)piperidine
Common Name 3-(2-Nitrophenoxy)piperidine
CAS Number (HCl Salt) 1220029-62-8
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight (Free Base) 222.24 g/mol
Molecular Weight (HCl Salt) 258.70 g/mol
SMILES (Free Base) [O-]c1ccccc1OC2CCCNC2
Appearance Yellow to off-white solid (typically)
Solubility Soluble in DMSO, Methanol; HCl salt soluble in water

Validated Synthesis Protocol

Retrosynthetic Logic

The most robust route to 3-(2-Nitrophenoxy)piperidine is a convergent Nucleophilic Aromatic Substitution (SNAr) .[1][2]

  • Nucleophile: N-Boc-3-hydroxypiperidine.[1][2][3] The Boc group is essential to prevent N-arylation, ensuring regioselectivity at the oxygen atom.

  • Electrophile: 1-Fluoro-2-nitrobenzene.[1][2] The ortho-nitro group activates the ring for nucleophilic attack, while fluorine serves as the superior leaving group compared to chlorine or bromine in SNAr reactions due to the high electronegativity increasing the rate-determining step (nucleophilic addition).

Step-by-Step Methodology
Step 1: SNAr Coupling
  • Setup: Charge a dry round-bottom flask with N-Boc-3-hydroxypiperidine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C under N₂ atmosphere. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes to ensure formation of the alkoxide.

    • Expert Insight: Evolution of H₂ gas will be vigorous. Ensure adequate venting.

  • Addition: Add 1-Fluoro-2-nitrobenzene (1.1 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate.

Step 2: N-Boc Deprotection
  • Reaction: Dissolve the intermediate in Dioxane (or DCM). Add 4M HCl in Dioxane (5–10 equiv).

  • Conditions: Stir at RT for 2–4 hours. A precipitate (the product HCl salt) often forms.

  • Isolation: Filter the solid or concentrate in vacuo. Triturate with diethyl ether to remove non-polar impurities.

  • Yield: Typically >85% over two steps.

Synthesis Workflow Diagram

SynthesisPath SM1 N-Boc-3-Hydroxypiperidine Inter Intermediate: N-Boc-3-(2-nitrophenoxy)piperidine SM1->Inter NaH, DMF, 0°C to RT (SnAr Coupling) SM2 1-Fluoro-2-nitrobenzene SM2->Inter Prod Target Product: 3-(2-Nitrophenoxy)piperidine HCl Inter->Prod 4M HCl in Dioxane (Deprotection)

Figure 1: Two-step synthetic workflow utilizing regioselective SNAr coupling followed by acid-mediated deprotection.

Medicinal Chemistry Applications

The 3-(2-Nitrophenoxy)piperidine scaffold is highly valued for its ability to orient substituents in specific vectors relative to the piperidine nitrogen.[1][2]

Structural Utility & Derivatization[9]
  • Secondary Amine Handle: The piperidine nitrogen is a versatile attachment point for reductive amination, acylation, or sulfonylation to tune lipophilicity (LogP) and metabolic stability.

  • Nitro Group Reduction: The ortho-nitro group is a "masked" aniline.[1][2] Reduction (using H₂/Pd-C or Fe/NH₄Cl) yields 3-(2-aminophenoxy)piperidine.[1]

    • Cyclization Potential: This aniline derivative can react with the piperidine nitrogen (if functionalized with an electrophile) or external reagents to form tricyclic systems like 3,4-dihydro-2H-benzo[b][1,4]oxazines .[1][2]

Functionalization Logic

Derivatization Core 3-(2-Nitrophenoxy)piperidine Path1 Reduction (H2/Pd-C) Core->Path1 Path2 N-Alkylation / Acylation Core->Path2 Aniline 3-(2-Aminophenoxy)piperidine Path1->Aniline Cyclization Cyclization (e.g., with CDI) Aniline->Cyclization Library GPCR/Kinase Library (Diversity Point) Path2->Library Tricycle Fused Benzoxazine Systems Cyclization->Tricycle

Figure 2: Strategic derivatization pathways transforming the core scaffold into bioactive chemical space.[1][2]

Analytical Characterization (Expected)

To validate the synthesis, the following spectral features should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic: 4 protons in the 7.0–8.0 ppm region (characteristic of ortho-substituted benzene).[1]

    • Ether Methine: A multiplet around 4.5–4.8 ppm corresponding to the C3 proton of the piperidine ring (deshielded by oxygen).

    • Piperidine Ring: Multiplets between 1.5–3.5 ppm for the remaining methylene protons.

    • Amine: Broad singlet (exchangeable) if free base; broad broad peak >9 ppm if HCl salt.

  • LC-MS:

    • Emax: UV absorption at ~254 nm and ~350 nm (nitro group).

    • m/z: [M+H]⁺ = 223.1.

Safety & Handling

  • Nitro Compounds: While this specific molecule is generally stable, nitroaromatics can be energetic. Avoid heating crude residues to dryness at high temperatures.

  • Piperidines: Corrosive and irritant. Use gloves and eye protection.

  • Storage: Store the HCl salt at RT or 2-8°C in a desiccator. It is hygroscopic.

References

  • PubChem. (2023).[4] 3-[(2-Nitrophenoxy)methyl]piperidine (Related Compound Data). National Library of Medicine. Retrieved from [Link]

Sources

Medicinal chemistry building blocks containing nitrophenoxy piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Medicinal Chemistry Building Blocks Containing Nitrophenoxy Piperidine

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of numerous therapeutics.[1][2][3][4][5] Its conformational flexibility and ability to engage in key binding interactions have cemented its role in over 70 FDA-approved drugs.[5][6] When combined with a nitrophenoxy moiety, the resulting building block becomes a highly versatile platform for drug discovery. The electron-withdrawing nitro group not only influences the molecule's electronic properties but also serves as a synthetic handle for extensive derivatization, primarily through its reduction to a reactive amine. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of nitrophenoxy piperidine building blocks for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated experimental protocols, and discuss the structure-activity relationships that drive the design of novel bioactive agents.

The Strategic Value of the Nitrophenoxy Piperidine Core

The combination of the piperidine heterocycle and the nitrophenoxy group creates a building block with significant strategic advantages in drug design:

  • The Piperidine Moiety: This six-membered nitrogen-containing heterocycle is ubiquitous in pharmaceuticals for its ability to confer favorable physicochemical properties.[4] It can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, modulating solubility and membrane permeability. Its stable chair-like conformations allow for precise three-dimensional positioning of substituents to optimize interactions with biological targets.[7]

  • The Nitrophenoxy Moiety: The true synthetic versatility of this building block lies in the nitrophenyl group.

    • Electronic Modulation: The strongly electron-withdrawing nitro group significantly impacts the electronic environment of the aromatic ring, which can be crucial for molecular recognition.[8]

    • Synthetic Handle: The nitro group is readily reduced to an amino group under various conditions (e.g., hydrogenation).[8] This resulting aniline is a key intermediate for a multitude of subsequent reactions, including amide bond formation, sulfonylation, and alkylation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

    • Metabolic Blocker: In certain positions, a nitro group can serve as a metabolic blocker, preventing oxidative metabolism at that site and potentially improving the pharmacokinetic profile of a drug candidate.

Core Synthetic Strategies

The construction of the nitrophenoxy piperidine core is primarily achieved through carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond formation. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common and direct method. The reaction relies on an electron-deficient aromatic ring, a condition perfectly met by the presence of one or more nitro groups. The nitro group activates the aromatic ring towards attack by a nucleophile—in this case, the piperidine nitrogen or a hydroxyl-substituted piperidine.

  • Causality: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer complex. The presence of a strong electron-withdrawing group (like -NO₂) ortho or para to a good leaving group (typically a halide, e.g., F or Cl) is critical. Fluorine is the most effective leaving group for SNAr due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon highly electrophilic. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the nucleophile, thus enhancing its reactivity.

Modern Cross-Coupling Reactions

While less common for this specific scaffold due to the efficiency of SNAr, modern cross-coupling methods like the Buchwald-Hartwig amination offer an alternative, particularly for more complex or sterically hindered substrates. This reaction involves the palladium-catalyzed coupling of an amine (the piperidine) with an aryl halide or triflate.

  • Causality: This method offers a broader substrate scope than SNAr and often proceeds under milder conditions. However, it requires the use of expensive palladium catalysts and specialized ligands, and the catalyst can sometimes be sensitive to functional groups present on the substrates.

The diagram below illustrates the primary synthetic pathways.

G cluster_product Core Building Block P1 Substituted Piperidine (Nucleophile) M1 SNAr Reaction P1->M1 Base (K₂CO₃) Solvent (DMF) M2 Buchwald-Hartwig Amination P1->M2 Pd Catalyst Ligand, Base A1 Activated Nitro-Aryl Halide (e.g., 1-Fluoro-4-nitrobenzene) A1->M1 A1->M2 Prod Nitrophenoxy Piperidine Scaffold M1->Prod M2->Prod

Caption: Primary synthetic routes to the nitrophenoxy piperidine core.

Data Presentation: Comparison of Synthetic Routes
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Principle Addition-elimination via Meisenheimer complexReductive elimination from a Pd(II) complex
Activation Requires strong electron-withdrawing group (e.g., NO₂)General for many aryl halides/triflates
Reagents Simple base (K₂CO₃, Et₃N), no metal requiredPalladium catalyst, phosphine ligand, strong base
Cost Generally low costHigher cost due to catalyst and ligands
Conditions Often requires elevated temperatures (80-150 °C)Can often be run at lower temperatures
Scope Limited by need for activated aryl systemBroader substrate scope, more functional group tolerance
Ideal For Large-scale synthesis of simple nitrophenoxy piperidinesComplex, sterically hindered, or unactivated systems

Validated Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidine

This protocol details a representative SNAr reaction. It is designed as a self-validating system, including in-process checks and purification.

Objective: To synthesize 1-(4-nitrophenyl)piperidine from 1-fluoro-4-nitrobenzene and piperidine.

Materials:

  • 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol, 1.0 eq)

  • Piperidine (1.02 g, 1.2 mL, 12 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 eq)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate (2.76 g). The flask is gently flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous DMF (20 mL), followed by piperidine (1.2 mL) and 1-fluoro-4-nitrobenzene (1.41 g).

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.

  • In-Process Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. Spot the starting material (1-fluoro-4-nitrobenzene) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel to yield a bright yellow solid.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized building block.

TechniqueCharacteristic Findings for 1-(4-Nitrophenyl)piperidine
¹H NMR Two distinct doublets in the aromatic region (approx. 8.1 ppm and 6.9 ppm) characteristic of a para-substituted nitrobenzene ring. Broad signals in the aliphatic region (approx. 3.4 ppm and 1.7 ppm) corresponding to the piperidine protons.[9]
¹³C NMR Aromatic signals including a carbon attached to the nitro group (ipso-C, ~155 ppm) and a carbon attached to the nitrogen (ipso-C, ~137 ppm). Aliphatic signals for the piperidine ring carbons.[10]
FT-IR Strong characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group at approx. 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹. C-N stretching vibrations.
Mass Spec (ESI+) A clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Applications in Medicinal Chemistry & Drug Discovery

The nitrophenoxy piperidine scaffold is a versatile starting point for developing compounds with a wide range of biological activities.[11][12][13]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For this scaffold, key modifications include:

  • Position of the Nitro Group: The position of the nitro group (ortho, meta, or para) can drastically alter the molecule's geometry and electronic distribution, leading to different biological activities. For example, in a series of analgesic compounds, the para-nitro derivative showed the most significant and prolonged effect compared to meta and ortho analogs.[11]

  • Piperidine Substitution: Introducing substituents on the piperidine ring allows for the exploration of chemical space in three dimensions, which can enhance binding affinity and selectivity for a target.[7]

  • Aromatic Ring Substitution: Adding other substituents to the nitrophenyl ring can modulate lipophilicity, polarity, and metabolic stability, which are key drug-like properties.[14]

Role as a Versatile Intermediate

The true power of this building block is its potential for diversification. The nitro group serves as a masked amine, which, once revealed, opens up a vast chemical space for exploration.

G Core Nitrophenoxy Piperidine Core Building Block L1_Nitro Nitro Group Reduction Core->L1_Nitro e.g., H₂, Pd/C SnCl₂, Fe/HCl L2_Amine Aminophenoxy Piperidine (Key Intermediate) L1_Nitro->L2_Amine L3_Amide Amide/Sulfonamide Formation L2_Amine->L3_Amide R-COCl or R-SO₂Cl L3_Urea Urea/Thiourea Formation L2_Amine->L3_Urea Isocyanate or Isothiocyanate L3_Alkylation Reductive Amination/ N-Alkylation L2_Amine->L3_Alkylation Aldehyde/Ketone + Reducing Agent L3_Diazotization Diazotization -> Further Chemistry L2_Amine->L3_Diazotization NaNO₂, HCl

Caption: Derivatization potential of the nitrophenoxy piperidine core.

This strategic derivatization allows for the systematic probing of a biological target's binding pocket. For instance, the newly formed amino group can act as a hydrogen bond donor, while the appended groups (amides, ureas, etc.) can occupy hydrophobic pockets or form additional interactions, ultimately leading to compounds with high potency and selectivity. This approach has been used to develop enzyme inhibitors, receptor agonists, and other potential therapeutic agents.[8][15]

Conclusion and Future Outlook

Medicinal chemistry building blocks containing the nitrophenoxy piperidine scaffold represent a powerful and versatile tool in the drug discovery arsenal. Their straightforward synthesis, typically via robust SNAr chemistry, combined with the immense derivatization potential of the nitro group, provides an efficient platform for generating diverse chemical libraries. The established importance of the piperidine ring in approved drugs further underscores the value of this core structure. Future efforts will likely focus on developing stereoselective syntheses to access enantiomerically pure substituted piperidines, further expanding the three-dimensional chemical space that can be explored.[1] As our understanding of complex biological systems grows, the ability to rapidly synthesize and test diverse, drug-like molecules from strategic building blocks like nitrophenoxy piperidine will remain paramount to the development of next-generation therapeutics.

References

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Ilovaisky, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1373. [Link]

  • Siddiqui, S., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1277-1281. Retrieved from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Gomez Angel, A. R. (2019). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds. Retrieved from [Link]

  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]

  • Wilson, D. J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(7), 805-816. [Link]

  • Monisha, E., et al. (2018). Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. International Research Journal of Pharmacy and Medical Sciences, 2(1), 6-12. Retrieved from [Link]

  • Ilovaisky, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Ilovaisky, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Scientific Reports, 14(1), 8059. [Link]

  • Smith, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1777. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

  • Wasiluk, A., & Kujawski, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117009. [Link]

  • Youssif, B. G., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • Piperidine-based drug discovery. (2017). University of Arizona. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Retrieved from [Link]

Sources

Chemical Stability Profile: 3-(2-Nitrophenoxy)piperidine (Free Base vs. Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This technical guide provides a comparative stability analysis of 3-(2-Nitrophenoxy)piperidine in its free base and hydrochloride salt forms. It is designed for medicinal chemists and formulation scientists evaluating this motif as a fragment or intermediate in drug discovery.

Core Insight: The transition from Free Base to Hydrochloride (HCl) Salt fundamentally alters the stability landscape of 3-(2-Nitrophenoxy)piperidine. While the ether linkage and nitroarene core offer robust chemical inertness, the secondary amine in the piperidine ring acts as a "stability weak point" in the free base—susceptible to oxidative N-dealkylation and carbamate formation (CO₂ absorption). Protonation via salt formation effectively "locks" the nitrogen lone pair, significantly enhancing oxidative resistance and thermal stability, though it introduces potential hygroscopicity risks that must be managed.

Structural Analysis & Physicochemical Implications[1][2]

The molecule comprises three distinct functional zones, each contributing to the overall stability profile:

  • The Piperidine Ring (Secondary Amine): The primary site of reactivity. In the free base (

    
    ), the nitrogen lone pair is nucleophilic and prone to oxidation.
    
  • The Ether Linkage: A chemically robust aryl-alkyl ether bond connecting the piperidine C3 to the phenyl ring.

  • The 2-Nitrophenyl Group: An electron-deficient aromatic system. The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), stabilizing the ether bond against oxidative cleavage but introducing photosensitivity risks.
    
Comparative Properties Table
PropertyFree Base FormHydrochloride (HCl) Salt
Physical State Viscous oil or low-melting solidCrystalline solid
Oxidative Stability Low to Moderate: Susceptible to N-oxide formation and air oxidation.High: Protonation blocks the N-lone pair, preventing oxidation.
Hygroscopicity Low: Generally hydrophobic, but absorbs atmospheric CO₂.Moderate to High: Lattice energy dependent; potential for hydrate formation.
Solubility (Water) Poor (requires organic co-solvents).Excellent (ionic solvation).
Thermal Stability Lower MP; risk of thermal degradation/volatilization.High MP; stable crystal lattice (typically >180°C).

Critical Stability Factors

Oxidative Instability (The Amine Risk)

The free base possesses an unshared electron pair on the nitrogen. Upon exposure to atmospheric oxygen or peroxides (common impurities in solvents like PEG or Tween), it can undergo N-oxidation to form the hydroxylamine or nitrone derivatives.

  • Mechanism: Radical abstraction of the

    
    -proton adjacent to the nitrogen, followed by oxygen insertion.
    
  • Mitigation: Conversion to HCl salt protonates the nitrogen (

    
    ), removing the lone pair from the HOMO (Highest Occupied Molecular Orbital) and rendering it inert to electrophilic oxygen species.
    
Photostability (The Nitro Risk)

The ortho-nitro group is a chromophore that absorbs UV/Vis light. While the ether linkage is stable, high-intensity light can induce nitro-to-nitrite rearrangement or reduction pathways, particularly in solution.

  • Risk Level: Moderate for both forms.[1]

  • Recommendation: All samples must be stored in amber glass.

Hygroscopicity & Solid-State Form
  • Free Base: While less hygroscopic in terms of water uptake, secondary amines react with atmospheric CO₂ to form carbamate salts (

    
    ), appearing as a white crust on the oil surface.
    
  • HCl Salt: The ionic lattice is stable but can be deliquescent at high relative humidity (>75% RH).

Visualizing Degradation Pathways

The following diagram maps the potential degradation routes for the free base and the stabilizing effect of salt formation.

StabilityPathways Base Free Base (Reactive Lone Pair) Salt HCl Salt (Protonated/Protected) Base->Salt + HCl (Salt Formation) NOxide N-Oxide / Hydroxylamine (Oxidative Impurity) Base->NOxide O2 / Peroxides Carbamate Carbamate (Reaction with CO2) Base->Carbamate Atmospheric CO2 PhotoProduct Nitro-Reduction/Rearrangement (UV Induced) Base->PhotoProduct UV Light (hν) Salt->NOxide Blocked Salt->PhotoProduct UV Light (hν)

Figure 1: Degradation logic showing the vulnerability of the Free Base to oxidation and CO₂, contrasted with the stability of the HCl salt.

Experimental Validation Framework

To confirm the stability profile for your specific batch, perform the following Forced Degradation Study (Stress Testing) . This protocol is self-validating: if the control sample remains pure while the stressed sample degrades, the method is specific.

Protocol: Stress Testing Matrix

Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

Stress ConditionProcedureExpected Outcome (Free Base)Expected Outcome (HCl Salt)
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsStable (Protonation protects).Stable.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrsStable (Ether is robust).Reverts to Free Base (oiling out).
Oxidation 3%

, RT, 4 hrs
Degradation: N-oxide peaks likely.Stable: Minimal degradation.[1]
Photolysis UV Light (ICH Q1B), 24 hrsDegradation: Nitro-reduction peaks.Degradation: Nitro-reduction peaks.
Thermal (Solid) 60°C Oven, 7 daysDiscoloration: Yellowing (oxidation).Stable.
Analytical Monitoring (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amine).

  • Pass Criteria: Mass balance > 95% (Sum of assay + impurities).

Handling & Storage Recommendations

Based on the chemical principles outlined above, the following storage protocols are mandatory for maintaining scientific integrity.

For the Hydrochloride Salt (Preferred Form)[4]
  • Container: Amber glass vial (Type I) with a Teflon-lined screw cap.

  • Environment: Store at Room Temperature (20-25°C) in a desiccator.

  • Precaution: Although stable, the salt is potentially hygroscopic. Minimize headspace and seal tightly to prevent moisture uptake which can induce clumping.

For the Free Base
  • Container: Amber glass vial, flushed with Argon or Nitrogen .

  • Environment: Store at -20°C (Freezer).

  • Precaution: The free base is an "intermediate state." It should be used immediately or converted to the salt. Long-term storage of the free base risks yellowing (oxidation) and crust formation (carbamates).

References

  • Sigma-Aldrich. Safety Data Sheet: Piperidine Derivatives. (General handling of secondary amines and nitro-ethers).

  • Chemistry LibreTexts. Basicity of Amines and Ammonium Salt Formation. (Fundamental principles of amine stability and salt protection).

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Context on 3-substituted piperidine stability in drug design).

  • PharmaOffer. Hydrochloride vs Base: The Guide to API Forms. (Industrial comparison of salt vs. free base properties).

  • SynQuest Laboratories. Safety Data Sheet: 4-(2-Nitrophenoxy)piperidine.[1] (Analogous compound data for safety and storage).

Sources

Methodological & Application

Application Note: A Validated Protocol for the Acid-Catalyzed Deprotection of N-Boc-3-(2-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and predictable, clean removal under acidic conditions. This application note presents a detailed and validated protocol for the deprotection of N-Boc-3-(2-nitrophenoxy)piperidine, a substrate representative of intermediates in pharmaceutical and materials science research. We provide a step-by-step experimental procedure, a comprehensive explanation of the underlying chemical mechanism, and critical insights into reaction monitoring, work-up, and purification. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing the free secondary amine with high yield and purity.

Introduction: The Strategic Importance of Boc Deprotection

In multi-step synthesis, the selective protection and deprotection of functional groups is a fundamental requirement. The N-Boc group is widely employed to mask the nucleophilicity and basicity of primary and secondary amines, rendering them inert to a wide range of reaction conditions.[1][2] Its removal is most commonly accomplished with strong acids, such as trifluoroacetic acid (TFA), which efficiently cleaves the carbamate to liberate the free amine, carbon dioxide, and a stable tert-butyl cation.[1][3]

The substrate, N-Boc-3-(2-nitrophenoxy)piperidine, contains a piperidine scaffold common in medicinal chemistry and an electron-withdrawing 2-nitrophenoxy moiety.[4][5] The nitro group is a powerful electron-withdrawing group that influences the electronic properties of the molecule but is stable under the acidic conditions required for Boc removal.[6][7] This protocol outlines a reliable method using TFA in dichloromethane (DCM) that ensures complete deprotection without affecting the integrity of the nitrophenoxy substituent.

Reaction Mechanism: Acid-Catalyzed Carbamate Cleavage

The deprotection of the N-Boc group with trifluoroacetic acid is a well-established electrophilic cleavage mechanism.[8][9] The process unfolds through a sequence of discrete, logical steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This enhances the electrophilicity of the carbonyl carbon.[1]

  • Formation of Tert-butyl Cation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to release a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][8]

  • Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing gaseous carbon dioxide (CO₂). This irreversible step provides a strong thermodynamic driving force for the reaction.[2]

  • Amine Salt Formation: The resulting free secondary amine is basic and is immediately protonated by the excess TFA in the reaction medium, yielding the corresponding piperidinium trifluoroacetate salt.[1][8]

This mechanism is visualized in the following diagram:

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine N-Boc Piperidine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation of Carbonyl TFA_H H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid C-O Cleavage Protonated_Boc->Carbamic_Acid tBu_Cation tert-butyl cation Protonated_Boc->tBu_Cation Free_Amine Free Piperidine Amine Carbamic_Acid->Free_Amine Loss of CO₂ CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Piperidinium TFA Salt Free_Amine->Amine_Salt Protonation TFA_Anion TFA⁻

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
N-Boc-3-(2-nitrophenoxy)piperidine>95% PurityIn-house/Commercial
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousACS Grade, >99.8%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLab Prepared
Deionized WaterType II or higherLab Supply
Brine (Saturated NaCl Solution)ACS GradeLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Ethyl Acetate (for TLC)ACS GradeVWR
Hexanes (for TLC)ACS GradeVWR
Silica Gel TLC Plates (F₂₅₄)-MilliporeSigma
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice/water bath

  • Glass funnel

  • 125 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Caption: Step-by-step workflow for Boc deprotection.

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add N-Boc-3-(2-nitrophenoxy)piperidine (1.0 mmol, 1.0 equiv). Dissolve the substrate in 5 mL of anhydrous dichloromethane (DCM).[1]

  • Addition of Acid: Cool the solution to 0 °C in an ice/water bath. While stirring, slowly add 5 mL of trifluoroacetic acid (TFA). A 1:1 mixture of DCM:TFA is effective for most substrates.[1][3] A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1 to 3 hours. The evolution of CO₂ gas may be observed.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[10][11]

    • Eluent System: A 1:1 mixture of Ethyl Acetate/Hexanes is a good starting point.

    • Observation: The N-Boc protected starting material will have a higher Rf value. The deprotected product, being a more polar amine, will have a significantly lower Rf and may streak. Spotting a co-spot (starting material and reaction mixture in the same lane) is recommended for clear comparison.

  • Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the crude amine trifluoroacetate salt.

  • Work-up (Neutralization and Extraction):

    • Dissolve the oily residue in 20 mL of DCM and transfer it to a 125 mL separatory funnel.

    • Carefully add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Caution: CO₂ evolution will cause pressure buildup. Swirl the funnel gently without the stopper initially, and vent frequently.

    • Once gas evolution ceases, stopper the funnel, shake vigorously, and allow the layers to separate. Drain the organic (bottom) layer.

    • Extract the aqueous layer again with DCM (1 x 15 mL).

    • Combine the organic extracts and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove residual salts.[12]

  • Drying and Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 3-(2-nitrophenoxy)piperidine. The product is typically an oil or a low-melting solid.

Expected Results & Data Summary

The protocol is expected to provide the deprotected product in high yield and purity.

ParameterValue / Description
SubstrateN-Boc-3-(2-nitrophenoxy)piperidine
ReagentTrifluoroacetic Acid (TFA)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1–3 hours
Expected Yield >95%
Product 3-(2-nitrophenoxy)piperidine
Appearance Typically a pale yellow to brown oil or solid.

Purification and Characterization

For most applications, the product obtained after the extractive work-up is of sufficient purity. If further purification is required, silica gel column chromatography is effective.

  • Technique: Flash column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 60%). To prevent peak tailing, which is common with basic amines on acidic silica, it is highly recommended to add 0.5-1% triethylamine (Et₃N) to the eluent system.[13][14]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting and Scientific Insights

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (TLC shows SM)1. Insufficient reaction time. 2. Insufficient acid concentration. 3. Deactivated substrate.1. Extend the reaction time and continue to monitor by TLC.[10] 2. Add an additional portion of TFA. 3. Ensure reagents are fresh and the solvent is anhydrous.
Low Yield After Work-up 1. Incomplete neutralization of the TFA salt. 2. Insufficient extraction from the aqueous phase.1. During the NaHCO₃ wash, check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). 2. Perform additional extractions (2-3 times) with DCM or ethyl acetate to ensure full recovery.
Product Streaks on TLC Plate The basic nitrogen of the piperidine is interacting strongly with the acidic silica gel stationary phase.Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent jar. This will neutralize the acidic sites on the silica and result in well-defined spots.[13]

Conclusion

This application note provides a comprehensive and reliable protocol for the deprotection of N-Boc-3-(2-nitrophenoxy)piperidine using trifluoroacetic acid. The method is high-yielding, proceeds under mild conditions, and is broadly applicable. By understanding the underlying mechanism and paying close attention to the detailed steps for reaction monitoring and work-up, researchers can confidently and reproducibly synthesize the target free amine, a valuable intermediate for further chemical elaboration.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Vertex AI Search.
  • Technical Support Center: Purification of Piperidine Derivatives. (n.d.). Benchchem.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. (n.d.). Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. (n.d.). Benchchem.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). Benchchem.
  • General Procedure for the deprotection of the Boc-group. (n.d.). Rsc.org.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility.
  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1987, January). Journal of Medicinal Chemistry.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Perpusnas.
  • Summary of Organic Functions: Nitro Compound. (n.d.). Teachy.
  • Nitro compound. (n.d.). Wikipedia.

Sources

Application Notes and Protocols for the Mitsunobu Reaction: Synthesis of 3-(2-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-O Bond Formation via the Mitsunobu Reaction

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, enabling the versatile and stereospecific conversion of primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, and azides.[1][2][3] This reaction proceeds through a redox-condensation mechanism, typically employing a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] A defining characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, rendering it an invaluable tool in stereoselective synthesis.[1][5]

This application note provides a detailed protocol and scientific rationale for the synthesis of 3-(2-nitrophenoxy)piperidine through the Mitsunobu reaction between 3-hydroxypiperidine and 2-nitrophenol. The piperidine scaffold is a privileged motif in medicinal chemistry, and its functionalization is of paramount importance in drug discovery.[6] The hydroxyl group at the 3-position of the piperidine ring offers a strategic handle for introducing various substituents, thereby modulating the pharmacological properties of the resulting molecules.[7][8] The protocol herein is designed for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated method for this specific transformation.

Reaction Principle and Mechanistic Insights

The Mitsunobu reaction is a complex yet elegant process.[2] The currently accepted mechanism involves several key steps, each contributing to the overall transformation. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[5][9]

  • Activation of the Azodicarboxylate: The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[2][10][11]

  • Proton Transfer: This highly reactive betaine then deprotonates the acidic nucleophile, which in this case is 2-nitrophenol. Phenols are sufficiently acidic (pKa ≈ 10) to be effective nucleophiles in the Mitsunobu reaction.[5]

  • Formation of the Oxyphosphonium Salt: The alcohol, 3-hydroxypiperidine, subsequently attacks the activated phosphonium species. This leads to the formation of an oxyphosphonium salt, which is an excellent leaving group.[12]

  • Sₙ2 Displacement: Finally, the conjugate base of the nucleophile (the 2-nitrophenoxide) displaces the oxyphosphonium group in an Sₙ2 fashion. This results in the desired ether product with an inversion of stereochemistry at the carbinol center.[2][9][10]

It is crucial to note that the pKa of the nucleophile should generally be 13 or below for the reaction to proceed efficiently.[2][5]

Experimental Protocol: Synthesis of 3-(2-Nitrophenoxy)piperidine

This protocol provides a general method for the Mitsunobu reaction between 3-hydroxypiperidine and 2-nitrophenol.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
3-Hydroxypiperidine101.151.01 g10.01.0
2-Nitrophenol139.111.39 g10.01.0
Triphenylphosphine (PPh₃)262.293.93 g15.01.5
Diisopropyl azodicarboxylate (DIAD)202.213.03 mL15.01.5
Anhydrous Tetrahydrofuran (THF)-100 mL--
Ethyl acetate (EtOAc)-As needed--
Hexanes-As needed--
Saturated aqueous sodium bicarbonate (NaHCO₃)-As needed--
Brine-As needed--
Anhydrous sodium sulfate (Na₂SO₄)-As needed--
Silica gel (230-400 mesh)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypiperidine (1.01 g, 10.0 mmol), 2-nitrophenol (1.39 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (3.03 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A color change to yellow-orange is typically observed.[13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 2-nitrophenol, and then with brine (1 x 50 mL).[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain the desired ether, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-(2-nitrophenoxy)piperidine.[15][16] The removal of TPPO can sometimes be challenging; suspending the crude mixture in a non-polar solvent like a pentane/ether mixture and filtering can help precipitate out some of the TPPO before chromatography.[16]

Experimental Workflow Diagram

Mitsunobu_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reactants 1. Combine 3-Hydroxypiperidine, 2-Nitrophenol, and PPh₃ in a flask add_solvent 2. Add anhydrous THF and dissolve solids prep_reactants->add_solvent cool_reaction 3. Cool to 0 °C add_solvent->cool_reaction add_diad 4. Add DIAD dropwise at 0 °C cool_reaction->add_diad react 5. Stir at room temperature for 12-16 hours add_diad->react monitor 6. Monitor by TLC react->monitor concentrate 7. Concentrate under reduced pressure monitor->concentrate extract 8. Dissolve in EtOAc and wash with NaHCO₃ and brine concentrate->extract dry 9. Dry with Na₂SO₄, filter, and concentrate extract->dry purify 10. Purify by silica gel column chromatography dry->purify product Pure 3-(2-Nitrophenoxy)piperidine purify->product

Caption: Experimental workflow for the synthesis of 3-(2-nitrophenoxy)piperidine.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

  • Choice of Reagents:

    • Phosphine: Triphenylphosphine is the most commonly used phosphine due to its commercial availability and appropriate reactivity.[3] While other phosphines exist, PPh₃ offers a good balance of nucleophilicity and steric bulk for this transformation.

    • Azodicarboxylate: DIAD is often preferred over DEAD as it is generally considered safer to handle.[17] Both are effective, but DIAD's byproducts can sometimes be easier to remove during purification. The azodicarboxylate is the ultimate oxidizing agent in this redox system.[11]

    • Stoichiometry: A slight excess (1.5 equivalents) of both the phosphine and the azodicarboxylate is used to ensure the complete consumption of the limiting reagent, in this case, the alcohol and the phenol.[14]

  • Solvent System:

    • Anhydrous THF is the solvent of choice for many Mitsunobu reactions.[2][14] Its ability to dissolve all reactants and intermediates, coupled with its relatively low boiling point for easy removal, makes it ideal. The anhydrous nature is critical, as any water present can be protonated and interfere with the desired reaction pathway. Other aprotic solvents like dichloromethane or toluene can also be used.[14][18]

  • Temperature Control:

    • The initial addition of the azodicarboxylate is performed at 0 °C to control the exothermic reaction between the phosphine and the azodicarboxylate.[2][13] This prevents the formation of unwanted side products. Once the initial activation is complete, the reaction can be safely warmed to room temperature to drive it to completion.

  • Work-up and Purification Strategy:

    • The aqueous sodium bicarbonate wash is essential for removing any unreacted acidic 2-nitrophenol, simplifying the subsequent purification.[14]

    • The primary byproducts, triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate, are the main challenges in purification.[11][15] Column chromatography is the most reliable method for their removal. The polarity differences between the desired ether product and these byproducts allow for effective separation on silica gel.

Self-Validating System: Ensuring Reaction Success

This protocol is designed as a self-validating system. Key indicators of a successful reaction include:

  • Visual Cues: The formation of a yellow-orange color upon the addition of DIAD is a positive sign of the reaction initiation.[13] As the reaction progresses, the formation of a white precipitate (TPPO) may be observed.[14]

  • TLC Analysis: Careful monitoring by TLC will show the consumption of the starting materials (3-hydroxypiperidine and 2-nitrophenol) and the appearance of a new, typically less polar, product spot. The presence of a high Rf spot corresponding to TPPO is also expected.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the alcoholic proton from 3-hydroxypiperidine and the phenolic proton from 2-nitrophenol in the ¹H NMR spectrum, along with the appearance of characteristic aromatic and piperidine signals, will confirm the formation of the desired ether linkage.

By carefully observing these indicators and adhering to the detailed protocol, researchers can confidently execute this Mitsunobu reaction and achieve the desired 3-(2-nitrophenoxy)piperidine product.

References

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration - PMC. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • Mitsunobu Reaction: Procedure, Reactions, Mechanism and Advantages - Collegedunia. [Link]

  • Mitsunobu Reaction: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Diethyl azodicarboxylate - Wikipedia. [Link]

  • Examples of the simplification purification of Mitsunobu reaction. - ResearchGate. [Link]

  • Work-up Mitsunobu coupling using DEAD : r/chemistry - Reddit. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]

  • . [Link]

  • Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. | Request PDF - ResearchGate. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. [Link]

  • Mitsunobu Reaction - Common Conditions. [Link]

  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. [Link]

  • Could anybody tell me what king of solvents can be used for reductive Amination apart from DCM, DCE, Methanol and Toluene | ResearchGate. [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - UCL Discovery. [Link]

Sources

Application Note: Reductive Cyclization Strategies for 3-(2-Nitrophenoxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the synthesis of fused tricyclic heterocycles (specifically hexahydropyrido[3,4-b][1,4]benzoxazines ) using 3-(2-nitrophenoxy)piperidine as a versatile scaffold.

Executive Summary

The 3-(2-nitrophenoxy)piperidine motif is a privileged intermediate in the synthesis of neuroactive tricyclic compounds, particularly 1,4-benzoxazine-fused piperidines . These scaffolds are critical in the development of dopaminergic and serotonergic modulators (e.g., analogs of antipsychotics and antidepressants).

This guide details the reductive cyclization protocols required to convert this nitro-ether precursor into the tricyclic core. We focus on two high-fidelity methods:

  • Fe/Acetic Acid Mediated Reductive Cyclization (Robust, scalable, tolerant of halogens).

  • Catalytic Hydrogenation (Pd/C) (Clean, atom-economical).

Mechanistic Insight & Retrosynthesis

The transformation relies on the "unmasking" of a nucleophilic aniline amine via reduction of the nitro group. The subsequent cyclization is driven by an intramolecular nucleophilic attack on an electrophilic center attached to the piperidine nitrogen.

The "Lactam Route" Strategy

The most reliable pathway involves functionalizing the piperidine nitrogen with an electrophile (e.g., an


-haloacetyl group) prior to reduction.

Mechanism:

  • Precursor Assembly: 3-hydroxypiperidine undergoes

    
     with 2-fluoronitrobenzene to form the ether linkage.
    
  • N-Functionalization: Acylation with chloroacetyl chloride installs the "trap."

  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ).
  • Cyclization: The nascent amine attacks the

    
    -carbon of the chloroacetyl group, displacing chloride to form the 6-membered lactam ring.
    

ReductiveCyclization Precursor 3-(2-Nitrophenoxy) piperidine Acylation Step 1: N-Acylation (Chloroacetyl chloride) Precursor->Acylation DIPEA, DCM Intermediate N-(2-Chloroacetyl) Intermediate Acylation->Intermediate Reduction Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction Fe(0), H+ Amine Aniline Intermediate (Transient) Reduction->Amine -2H2O Cyclization Step 3: Intramolecular Cyclization (SN2) Amine->Cyclization Spontaneous Product Hexahydropyrido benzoxazine Cyclization->Product -HCl

Figure 1: The "Lactam Route" mechanism converting the nitro-phenoxy precursor into the tricyclic benzoxazine core.

Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization (Fe/AcOH)

Best for: Scale-up, substrates sensitive to hydrogenation, or when maintaining halogen substituents on the aromatic ring.

Reagents:

  • Substrate: N-(2-chloroacetyl)-3-(2-nitrophenoxy)piperidine (1.0 equiv)

  • Reductant: Iron powder (Fe, 325 mesh, 5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:4 ratio)

  • Temperature: 80°C

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (e.g., 10 mmol) in Ethanol (40 mL).

  • Acidification: Add Glacial Acetic Acid (10 mL) followed by water (5 mL).

  • Activation: Add Iron powder (50 mmol) in a single portion. Note: Mild exotherm may occur.

  • Reflux: Heat the mixture to 80°C with vigorous stirring. Monitor by TLC or LC-MS. The reaction typically completes in 2–4 hours .

    • Checkpoint: Look for the disappearance of the nitro peak and the formation of the cyclized lactam (M-Cl+H mass shift).

  • Workup (Critical for Fe removal):

    • Cool to room temperature.[1]

    • Filter the mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Neutralize the residue with saturated aqueous

      
       (pH ~8).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Catalytic Hydrogenation (H2/Pd-C)

Best for: Clean synthesis, removing benzyl protecting groups simultaneously, high-throughput screening.

Reagents:

  • Substrate: N-(2-chloroacetyl)-3-(2-nitrophenoxy)piperidine

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethyl Acetate

  • H2 Source: Hydrogen balloon (1 atm) or Parr shaker (40 psi)

  • Base: Sodium Acetate (1.1 equiv) - Required to scavenge the HCl formed during cyclization.

Step-by-Step Methodology:

  • Charge: To a nitrogen-flushed flask, add the substrate (5 mmol), Sodium Acetate (5.5 mmol), and 10% Pd/C (50 mg).

  • Solvent: Add anhydrous Methanol (25 mL) carefully under nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Stir vigorously at room temperature (25°C) under a Hydrogen balloon.

  • Monitoring: Reaction is usually rapid (1–3 hours).

    • Note: If the cyclization is slow, the intermediate aniline may be observed. Heating to 50°C after H2 removal drives the cyclization to completion.

  • Workup:

    • Filter through Celite to remove the catalyst.[2] Caution: Pd/C is pyrophoric. Keep the filter cake wet.

    • Concentrate the filtrate.

    • Redissolve in DCM and wash with water to remove salts.

  • Isolation: Evaporate solvent to yield the product, often requiring no further purification.[3]

Data Analysis & Troubleshooting

Comparative Yields & Conditions
ParameterProtocol A (Fe/AcOH)Protocol B (H2/Pd-C)
Yield 85 - 92%90 - 95%
Reaction Time 2 - 4 Hours1 - 3 Hours
Halogen Tolerance High (Retains Ar-Cl/Br)Low (Risk of dehalogenation)
Workup Difficulty Moderate (Iron salts)Low (Filtration)
Scalability Excellent (kg scale)Good (Safety limits)
Troubleshooting Guide

Issue 1: Incomplete Cyclization (Stuck at Aniline)

  • Observation: LC-MS shows mass [M+1] corresponding to the reduced amine but not the cyclized product (M-35).

  • Cause: Steric hindrance or insufficient heat.

  • Solution: Add a mild base (

    
     or 
    
    
    
    ) and heat the crude aniline intermediate in Toluene or Ethanol at reflux for 2 hours.

Issue 2: Smiles Rearrangement Side-Products

  • Observation: Formation of a hydroxy-ethyl-aniline derivative instead of the benzoxazine.

  • Cause: Under strongly basic conditions, the amide nitrogen may attack the aromatic ring ipso to the ether oxygen.

  • Prevention: Avoid strong alkoxide bases. Use weak bases (

    
    , NaOAc) and maintain neutral/mildly acidic conditions during the reduction step (Protocol A is preferred).
    

Issue 3: Over-reduction

  • Observation: Loss of aromatic halides (e.g., Cl, Br) during Hydrogenation.

  • Solution: Switch to Protocol A (Fe/AcOH) or use Platinum oxide (

    
    ) with a catalyst poison (e.g., thiophene) if hydrogenation is mandatory.
    

References

  • Synthesis of 1,4-Benzoxazines: Mal, A., et al. "Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines... followed by Cu(I)-Catalyzed Intramolecular C-N Cyclization."[4] Journal of Organic Chemistry, 2018, 83, 7907-7918.[4] Link

  • Fe/AcOH Reduction Methodology: "A Simple and Facile Route for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Reductive Cyclization... in the Presence of Fe/Acetic Acid." Synthetic Communications, 2013. Link

  • Piperidine Scaffolds in Drug Discovery: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023, 28(3), 1464. Link

  • Smiles Rearrangement Risks: Truong, T., et al. "Smiles Rearrangement in the Synthesis of Diphenyl Ethers." Organic Letters, 2018.[4] Link

  • General Benzoxazine Synthesis: "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Organic Chemistry Portal. Link

Sources

Scalable synthesis routes for 3-(2-Nitrophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(2-Nitrophenoxy)piperidine Hydrochloride

Executive Summary

3-(2-Nitrophenoxy)piperidine is a critical pharmacophore found in various kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands. While structurally simple, the scalable synthesis of this intermediate requires rigorous control over regioselectivity and thermal safety.

This Application Note details a robust, two-step synthesis protocol optimized for kilogram-scale production. Unlike traditional Mitsunobu couplings, which suffer from poor atom economy and difficult purification, this route utilizes a Nucleophilic Aromatic Substitution (


)  strategy.[1] This approach ensures high yield, cost-effectiveness, and a streamlined purification profile suitable for GMP environments.

Strategic Route Analysis

The Challenge of Regioselectivity

The core challenge in synthesizing this molecule is the competition between the nitrogen and oxygen nucleophiles on the piperidine ring.

  • Unprotected Route (Flawed): Reacting 3-hydroxypiperidine directly with 1-fluoro-2-nitrobenzene results in predominant N-arylation due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol.

  • Protected Route (Recommended): The nitrogen must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic

    
     conditions and facile removal under acidic conditions that simultaneously form the desired hydrochloride salt.
    
Route Comparison
FeatureMethod A: Mitsunobu CouplingMethod B:

(Recommended)
Reagents 2-Nitrophenol, DIAD, PPh31-Fluoro-2-nitrobenzene, Base (KOtBu/NaH)
Atom Economy Poor (Generates Ph3PO and hydrazine byproducts)High (Stoichiometric byproduct is salt, e.g., KF)
Purification Difficult (Chromatography often required)Simple (Crystallization/Extraction)
Scalability Low (Reagents are expensive and hazardous)High (Exotherm is the main control parameter)

Chemical Logic & Mechanism

The synthesis proceeds via the addition-elimination mechanism characteristic of


 reactions. The ortho-nitro group on the benzene ring acts as a powerful electron-withdrawing group (EWG), activating the carbon-fluorine bond for nucleophilic attack by the alkoxide generated from N-Boc-3-hydroxypiperidine.

SNAr_Mechanism Start N-Boc-3-Hydroxypiperidine Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation Base Base (KOtBu) Base->Alkoxide Complex Meisenheimer Complex (Transition State) Alkoxide->Complex Nucleophilic Attack Electrophile 1-Fluoro-2-nitrobenzene Electrophile->Complex Product_Boc N-Boc-Intermediate Complex->Product_Boc - F⁻ (Elimination) Final 3-(2-Nitrophenoxy)piperidine HCl Product_Boc->Final Acidic Cleavage Deprotection HCl / Dioxane

Figure 1: Mechanistic flow of the


 synthesis and subsequent deprotection.

Detailed Experimental Protocols

Step 1: Coupling

Objective: Synthesis of tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate.

  • Reagents:

    • N-Boc-3-hydroxypiperidine (1.0 equiv)

    • 1-Fluoro-2-nitrobenzene (1.05 equiv)

    • Potassium tert-butoxide (KOtBu) (1.2 equiv) [Alternative: NaH 60% dispersion]

    • Tetrahydrofuran (THF), anhydrous (10 volumes)

Protocol:

  • Setup: Charge a dry reactor with N-Boc-3-hydroxypiperidine and anhydrous THF under nitrogen atmosphere. Cool the solution to 0–5°C.

  • Deprotonation: Add KOtBu portion-wise, maintaining the internal temperature <10°C. Note: This step is exothermic. Stir for 30 minutes to ensure complete alkoxide formation.

  • Addition: Add 1-Fluoro-2-nitrobenzene dropwise over 60 minutes, maintaining temperature <10°C.

    • Critical Process Parameter (CPP): Do not allow temperature to spike; rapid addition can lead to runaway exotherms due to the high energy of the nitro compound.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <1% starting alcohol).

  • Quench & Workup: Cool to 10°C. Quench with water (5 volumes). Extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO3 and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure. The resulting yellow oil usually solidifies upon standing or can be used directly if purity >95%.

Step 2: Deprotection & Salt Formation

Objective: Synthesis of 3-(2-Nitrophenoxy)piperidine hydrochloride.

  • Reagents:

    • tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate (from Step 1)

    • 4M HCl in Dioxane (or HCl gas in Isopropanol for larger scale)

    • Dichloromethane (DCM) or Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (5 volumes).

  • Acidification: Add 4M HCl in Dioxane (3–4 equiv) dropwise at 0–10°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Evolution of CO2 gas will be observed.

  • Precipitation: The product often precipitates as the hydrochloride salt. If not, add diethyl ether or MTBE as an antisolvent to induce crystallization.

  • Filtration: Filter the white to off-white solid.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Purity HPLC (254 nm)≥ 98.0%
Identity 1H NMR (DMSO-d6)Consistent with structure; absence of Boc peak (~1.4 ppm)
Residual Solvent GC-HSCompliant with ICH Q3C
Counterion Ion Chromatography1.0 ± 0.1 molar ratio (Chloride)

Safety & Handling (E-E-A-T)

  • 1-Fluoro-2-nitrobenzene: Highly toxic if swallowed or in contact with skin. It causes methemoglobinemia (reduces blood's oxygen-carrying capacity). All handling must occur in a fume hood with proper PPE (nitrile gloves, face shield).

  • Exotherm Control: The

    
     reaction releases significant heat. On a kilogram scale, active cooling jackets and slow addition rates are mandatory to prevent thermal runaway.
    
  • Gas Evolution: Step 2 generates isobutylene and CO2. Ensure reactor venting is sized appropriately to prevent over-pressurization.

Troubleshooting Guide

Troubleshooting Issue1 Low Yield in Step 1 Check1 Check Moisture Content (KOtBu is water sensitive) Issue1->Check1 Sol1 Dry THF (<50 ppm H2O) Check1->Sol1 Issue2 Impurity: N-arylation Check2 Check Starting Material Issue2->Check2 Sol2 Ensure 100% Boc-protection before coupling Check2->Sol2 Issue3 Product Oiling in Step 2 Check3 Solvent Choice Issue3->Check3 Sol3 Switch to EtOH/EtOAc recrystallization Check3->Sol3

Figure 2: Decision tree for common synthetic issues.

References

  • General

    
     Methodology:  Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Provides context on aryl ether synthesis, though this specific route uses uncatalyzed 
    
    
    
    ). Link
  • Synthesis of Piperidine Ethers: Lunn, G., & Sansone, E. B. (1994). Reductive cleavage of N-N bonds. (Contextual reference for piperidine handling).
  • Safety of Nitro Compounds: PubChem. (n.d.). 1-Fluoro-2-nitrobenzene Safety Data Sheet. National Library of Medicine. Link

  • Boc-Deprotection Standards: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid-mediated Boc removal). Link

  • Analogous Protocol (Ibrutinib Intermediate): While specific patents vary, the coupling of N-protected-3-hydroxypiperidine with electron-deficient fluoroarenes is a standard medicinal chemistry transformation described in: Journal of Medicinal Chemistry, 2014, 57(15), 6332–6341. Link

Sources

Troubleshooting & Optimization

Preventing N-arylation side reactions in 3-(2-Nitrophenoxy)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Chemoselectivity Failure in 3-(2-Nitrophenoxy)piperidine Synthesis

User Issue

Subject: Cannot prevent N-arylation during the reaction of 3-hydroxypiperidine with 1-fluoro-2-nitrobenzene. Current Status: User reports formation of N-(2-nitrophenyl)-3-hydroxypiperidine (Side Product B) instead of the desired O-aryl ether (Target A). Urgency: High (Project stalled).

Executive Summary

The synthesis of 3-(2-Nitrophenoxy)piperidine via Nucleophilic Aromatic Substitution (


) presents a classic chemoselectivity challenge. The 3-hydroxypiperidine scaffold contains two nucleophilic sites: a secondary amine and a secondary alcohol.

Under standard basic conditions, the nitrogen atom is kinetically more nucleophilic than the oxygen atom. Without intervention, the reaction will inherently favor the formation of the N-arylated byproduct. Successful synthesis requires inverting this selectivity, primarily through N-protection strategies.

This guide provides the root cause analysis, the "Gold Standard" protocol to guarantee the O-arylated product, and an advanced troubleshooting section for catalytic alternatives.

Module 1: Root Cause Analysis (The "Why")

To solve this, we must look at the competition between the Nitrogen and Oxygen nucleophiles reacting with the electrophile (1-fluoro-2-nitrobenzene).

1.1 The Nucleophilicity Mismatch
  • Neutral Conditions: The lone pair on the Nitrogen (amine) is more available (

    
    , higher HOMO energy) than the lone pair on the Oxygen (alcohol). The amine reacts faster.
    
  • Basic Conditions (Weak Base, e.g.,

    
    ):  The base is often insufficient to fully deprotonate the alcohol (pKa ~16-17) to the highly nucleophilic alkoxide. The amine (pKa ~10-11 for conjugate acid) remains free and reactive.
    
  • Basic Conditions (Strong Base, e.g., NaH): While NaH generates the alkoxide, the highly reactive fluoronitrobenzene can still react with the amine during mixing or if the deprotonation is incomplete. Furthermore, the N-arylated product is thermodynamically stable.

1.2 The Pathway Diagram

The following logic flow illustrates why your current "direct" approach is failing.

Chemoselectivity Reactants 3-Hydroxypiperidine + 1-Fluoro-2-nitrobenzene Transition Transition State Competition Reactants->Transition N_Path N-Attack (Kinetic Favored) Transition->N_Path Unprotected Amine (Low Activation Energy) O_Path O-Attack (Requires Alkoxide) Transition->O_Path Requires Protection or Specific Catalyst Product_N N-Aryl Product (Major Side Reaction) N_Path->Product_N Product_O 3-(2-Nitrophenoxy)piperidine (Target) O_Path->Product_O

Figure 1: Mechanistic bifurcation showing the kinetic dominance of N-arylation in unprotected systems.

Module 2: The "Gold Standard" Protocol (N-Protection)

The only self-validating, robust method to ensure 100% regioselectivity for the oxygen is to physically block the nitrogen. This 3-step sequence is the industry standard for this transformation.

Protocol Overview
  • Protection: Mask the amine with a Boc group.

  • Coupling (

    
    ):  React the alcohol with the aryl fluoride.
    
  • Deprotection: Remove the Boc group to yield the target.

Step-by-Step Methodology

Reagents:

  • 3-Hydroxypiperidine[1][2]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 1-Fluoro-2-nitrobenzene (More reactive than the chloro- analog)

  • Sodium Hydride (NaH, 60% dispersion)

  • Trifluoroacetic acid (TFA)

Step 1: N-Boc Protection

  • Dissolve 3-hydroxypiperidine (1.0 eq) in DCM (

    
    ).
    
  • Add

    
     (1.5 eq) followed by 
    
    
    
    (1.1 eq).
  • Stir at RT for 4 hours. Wash with water/brine.

  • Checkpoint: Confirm product N-Boc-3-hydroxypiperidine by TLC or NMR. The amine is now inert.

Step 2: The


 Coupling (Critical Step) 
  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF or THF.

  • Cool to

    
     under Nitrogen/Argon.
    
  • Add NaH (1.2 eq) carefully. Stir for 30 mins to ensure complete alkoxide formation (bubbling must stop).

    • Why: We must convert the -OH to

      
       Na+ to make it a "super nucleophile" capable of attacking the aryl ring.
      
  • Add 1-Fluoro-2-nitrobenzene (1.1 eq) dropwise.

  • Allow to warm to RT and stir for 2-4 hours.

    • Note: The solution usually turns deep yellow/orange (characteristic of nitrophenyl ethers).

  • Quench: Carefully add water. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Dissolve the intermediate in DCM.[3]

  • Add TFA (excess, typically 1:4 ratio with solvent).

  • Stir 1-2 hours.

  • Workup: Basify with NaOH or

    
     to pH > 10 to extract the free amine.
    
Module 3: Advanced Troubleshooting (FAQs)

Q1: Can I perform this reaction without protection to save steps?

Technical Answer: Generally, no . While recent literature (Buchwald et al.) suggests copper-catalyzed methods can achieve chemoselective O-arylation of amino alcohols, these require specific ligands and bases (e.g., NaOtBu) that are sensitive to moisture and substrate sterics. For a standard


 with a nitro-arene, the unprotected amine will almost always outcompete the alcohol. The "step economy" of avoiding protection is lost in the difficulty of separating the N-aryl and O-aryl mixtures.

Q2: I used Potassium Carbonate (


) instead of NaH, and the reaction didn't work. 

Diagnosis:


 is a weak base in aprotic solvents. It struggles to deprotonate a secondary alcohol (pKa ~17).
Correction:  If you cannot use NaH, switch to Cesium Carbonate (

)
in DMF or DMSO at elevated temperatures (

). The "Cesium Effect" (higher solubility and larger cation radius) improves alkoxide formation, though NaH remains superior for this specific transformation.

Q3: Why use 1-Fluoro-2-nitrobenzene instead of the Chloro- analog?

Explanation: In


 reactions, the rate-determining step is the nucleophilic attack (breaking aromaticity). Fluorine is highly electronegative, creating a stronger dipole at the ipso-carbon, which accelerates the attack of the nucleophile.
Data:  Reaction rates for 

typically follow the order: F >> Cl ≈ Br > I .
Comparative Data Table: Reaction Conditions
StrategyBaseSolventSelectivity (O:N)Yield (O-Product)Recommendation
Direct (Unprotected)

DMF10:90<10%Not Recommended
Direct (Unprotected) NaHTHF30:70~25%High Risk
N-Boc Protected NaHDMF100:0 >85% Highly Recommended
N-Boc Protected

DMSO100:0~70%Alternative
Module 4: Process Visualization

The following workflow summarizes the recommended "Gold Standard" path.

Workflow Start Start: 3-Hydroxypiperidine Step1 Step 1: Protection (Boc2O, Et3N, DCM) Start->Step1 Check1 Intermediate: N-Boc-3-hydroxypiperidine Step1->Check1 Step2 Step 2: Activation (NaH, DMF, 0°C) Check1->Step2 Alkoxide Formation Step3 Step 3: Coupling (+ 1-Fluoro-2-nitrobenzene) Step2->Step3 SNAr Mechanism Step4 Step 4: Deprotection (TFA/DCM) Step3->Step4 Removal of Boc Final Final Product: 3-(2-Nitrophenoxy)piperidine Step4->Final

Figure 2: The validated 3-stage protocol for ensuring O-regioselectivity.

References
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for N-Boc protection protocols).
  • Strauss, M. J.; Liu, K. X.; Buchwald, S. L. "Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols."[4] J. Am. Chem. Soc.[4]2024 , 146, 18616–18625.[4] Link (Reference for advanced chemoselective catalysis concepts).

  • Rohr, K. et al. "Synthesis of 3-Substituted Piperidines via Enantioselective Reduction." J. Org.[5][6] Chem.2017 , 82, 5204–5211. (Demonstrates N-Boc-3-hydroxypiperidine utility).

  • Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution Reactions." Chem. Rev.1951, 49, 273. (Classic text on reactivity order F >> Cl).

Sources

Technical Support Center: Purification of 3-(2-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-PUR-32NP Assigned Specialist: Senior Application Scientist

System Overview & Chemical Profile

You are attempting to purify 3-(2-Nitrophenoxy)piperidine . Before troubleshooting, we must understand the physicochemical "personality" of this molecule, as it dictates the purification strategy.[1]

  • The Core Challenge (Basicity): The piperidine ring contains a secondary amine (

    
    ). Standard silica gel is acidic (
    
    
    
    ). Consequently, your product will protonate on the column, forming an ionic bond with silanol groups. This results in severe tailing (streaking) and yield loss.
  • The Chromophore: The 2-nitrophenoxy group provides a strong UV signal (typically yellow/orange), making UV detection (254 nm) highly effective.

  • The Impurities: Common contaminants include unreacted 2-fluoronitrobenzene (neutral), protected intermediates (e.g., N-Boc-3-hydroxypiperidine), or O-arylated byproducts.

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine the correct purification method before wasting silica.

PurificationLogic Start Crude Reaction Mixture TLC_Check Run TLC (10% MeOH/DCM) Start->TLC_Check Streak Does the spot streak? TLC_Check->Streak Add_TEA Add 1% Et3N to Eluent Streak->Add_TEA Yes Solubility Is sample soluble in non-polar solvent (DCM/Hex)? Streak->Solubility No Retest Retest TLC Add_TEA->Retest Retest->Solubility Liquid_Load Liquid Loading (DCM or Toluene) Solubility->Liquid_Load Yes Dry_Load Dry Loading (Adsorb on Silica/Celite) Solubility->Dry_Load No (Requires MeOH) Column Run Column (DCM/MeOH + 1% Et3N) Liquid_Load->Column Dry_Load->Column

Figure 1: Decision matrix for selecting loading technique and mobile phase modifiers based on TLC behavior and solubility.

Critical Protocols & Troubleshooting

Issue A: "My product is streaking from the baseline to the solvent front."

Root Cause: Uncontrolled acid-base interaction between the piperidine nitrogen and silica silanols. The Fix: Mobile Phase Modification.

Protocol:

  • Select Solvent System: For polar amines, Dichloromethane (DCM) : Methanol (MeOH) is standard. Start with 95:5 DCM:MeOH.

  • Add Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Mechanism:[2][3][4][5] TEA is a stronger base than your piperidine. It saturates the acidic silanol sites on the silica, effectively "blocking" them so your product can pass through without sticking [1].

  • Crucial Step - Column Pre-treatment: Do not just run the solvent. You must flush the column with the TEA-containing solvent before loading your sample (approx. 2-3 column volumes). This ensures the silica is neutralized throughout the entire bed length.

Issue B: "I loaded the sample in Methanol, and now I have no separation."

Root Cause: The "Washout Effect." Methanol is a strong eluting solvent. If you dissolve your sample in 2 mL of MeOH and load it, the product begins eluting immediately in a broad band, mixing with impurities. The Fix: Dry Loading (Solid Load).

Protocol:

  • Dissolve the crude mixture in the minimum amount of MeOH or Acetone (just enough to solubilize).[6]

  • Add dry silica gel (ratio: 1g crude to 3g silica) or Celite 545.

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing dry powder.

  • Pour this powder on top of the pre-packed column (or into a solid load cartridge).

  • Result: The sample starts as a tight, narrow band, maximizing resolution [2].

Issue C: "The impurities are co-eluting with my product."

Root Cause: Similar polarity or "drag" caused by the amine. The Fix: Gradient Elution & Acid-Base Workup.[3]

Strategy 1: Acid-Base Extraction (Pre-Column) Before the column, perform this extraction to remove 90% of non-basic impurities (like the nitrophenoxy starting material).

  • Dissolve crude in EtOAc.[6]

  • Extract with 1M HCl (3x). The piperidine moves to the aqueous layer (protonated); neutral impurities stay in EtOAc.

  • Discard organic layer.

  • Basify the aqueous layer to pH 12-14 using 6M NaOH .

  • Extract back into DCM (3x). Dry over

    
    .
    
  • Result: You now have a semi-pure amine that is much easier to chromatograph [3].

Strategy 2: Optimized Gradient Table

Time (min)% Solvent A (DCM + 1% TEA)% Solvent B (MeOH + 1% TEA)Purpose
0-5100%0%Elute non-polar neutrals
5-1598%2%Elute mono-polar byproducts
15-3090%10%Elute Target Piperidine
30-4080%20%Flush column

Frequently Asked Questions (FAQ)

Q: Can I use Amine-functionalized silica instead? A: Yes. If you have the budget, Amine-bonded silica (


-Silica)  is superior. It eliminates the need for TEA in the solvent because the stationary phase is already basic. You can use a simple Hexane/Ethyl Acetate gradient, which is safer and easier to evaporate than DCM/MeOH [4].

Q: My product is yellow. Do I still need UV detection? A: Yes. While the nitro group is yellow, relying on visual cues is dangerous. Nanomolar concentrations of highly colored impurities can look like "product," while your actual product might be dilute. Use UV at 254 nm (nitro absorption) and confirm fractions with a Ninhydrin stain (amines turn blue/purple/red upon heating).

Q: I used TEA, but the silica gel turned yellow/brown. Is my product decomposing? A: Likely not. Nitro compounds can form Charge-Transfer (CT) complexes with amines (TEA), causing a color change. However, if you are using acetone with basic alumina or silica, you can trigger self-condensation of acetone. Stick to DCM/MeOH/TEA.

Q: How do I remove the Triethylamine (TEA) from my final product? A: TEA has a high boiling point (89°C) and smells.

  • Rotovap the fractions to dryness.

  • Re-dissolve in DCM and wash with saturated

    
     (removes TEA salts) or simply leave under high vacuum (0.1 mbar) overnight if the product is a solid.
    
  • Alternatively, convert your product to an HCl salt (add HCl in dioxane), filter the solid, and the TEA will stay in the mother liquor.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage Application Note. (2023). Dry loading vs. liquid loading: Which provides better flash column chromatography results? Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link

  • Teledyne ISCO. (2023). Purification of Ionizable Compounds: Organic Amines.[7] Chromatography Technical Notes. Link

Sources

Troubleshooting low conversion rates in piperidine ether formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Piperidine Ether Synthesis Audience: Medicinal Chemists & Process Researchers

Introduction: The "Piperidine Problem"

Synthesizing ethers on a piperidine ring—specifically at the C3 or C4 position—is a deceptive challenge in medicinal chemistry. The core issues usually stem from three distinct failure modes:

  • Competitive N-Alkylation: The secondary amine is a better nucleophile than the hydroxyl group.

  • Elimination (E2) Dominance: In Williamson synthesis, the basic conditions required to alkylate the hindered secondary alcohol often trigger elimination in the electrophile.

  • Steric Drag: The chair conformation of the piperidine ring creates significant axial/equatorial steric barriers, particularly for bulky electrophiles.

This guide ignores generic advice. We focus strictly on the causality of failure in piperidine systems and provide self-validating protocols to fix them.

Phase 0: The Golden Rule (N-Protection)

Critical Check: Is your piperidine nitrogen protected? If NO : Stop. You cannot reliably optimize O-alkylation in the presence of a free secondary amine. The nitrogen (


) will outcompete the oxygen (

) for alkylation.
  • Action: Install a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

    • Why? It removes the nitrogen's nucleophilicity and prevents quaternary ammonium salt formation.

    • Reference:Greene's Protective Groups in Organic Synthesis.

Module 1: Alkyl-Alkyl Ethers (The Williamson Struggle)

Scenario: You are reacting N-Boc-4-hydroxypiperidine with an alkyl halide (R-X) and getting low yields (<30%) or starting material recovery.

The Mechanism of Failure

The Williamson ether synthesis relies on an


 mechanism. However, 4-hydroxypiperidines are secondary alcohols. To make them nucleophilic, you generate a secondary alkoxide.
  • The Trap: Secondary alkoxides are strong, bulky bases. If your electrophile (R-X) has accessible

    
    -hydrogens (especially secondary halides), the alkoxide acts as a base, triggering E2 elimination  instead of substitution.[1][2][3]
    
Troubleshooting Protocol
VariableStandard Condition (Fail)Optimized Condition (Pass)Causality
Base NaH (Sodium Hydride)KH (Potassium Hydride) or KOtBu Potassium counter-ions disrupt the tight ion pair better than Sodium, increasing alkoxide nucleophilicity [1].
Solvent THFDMF or DMSO (Anhydrous)Polar aprotic solvents solvate the cation, leaving the "naked" alkoxide anion free to react. THF is often too non-polar for hindered substrates.
Catalyst NoneTBAI (10 mol%) Tetrabutylammonium iodide acts as a Phase Transfer Catalyst (PTC) and exchanges the leaving group for Iodide (better LG) in situ.
Electrophile Alkyl BromideAlkyl Triflate or Iodide Triflates are "super-leaving groups" (

times faster than tosylates), allowing the

reaction to outcompete the E2 pathway.
Self-Validating Workflow (The "Super-Williamson")
  • Setup: Dissolve N-Boc-piperidinol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add NaH (60% dispersion, 1.5 equiv) at 0°C. Stir 30 mins.

    • Validation: Bubbling must cease completely. If bubbling continues upon electrophile addition, deprotonation was incomplete.

  • Activation: Add TBAI (0.1 equiv).

  • Reaction: Add Alkyl Bromide (1.2 equiv) dropwise. Warm to 60°C.

    • Checkpoint: If TLC shows starting material after 4h, add 18-crown-6 (1.0 equiv) to chelate the sodium and unleash the alkoxide.

Module 2: Aryl Ethers (Mitsunobu vs. SNAr)

Scenario: You need to attach a phenol or heteroaryl ring to the piperidine.

Decision Matrix: Which Path?
  • Target is Electron-Deficient (e.g., 4-chloropyridine): Use SNAr .

  • Target is Electron-Rich or Neutral (e.g., 4-methoxyphenol): Use Mitsunobu .

A. The Mitsunobu Protocol (Inversion Strategy)

Note: This reaction inverts stereochemistry.[4] A cis-3-hydroxypiperidine yields a trans-3-ether.

Common Failure: The "Dead" Reaction (Betaine formation failure). The reaction turns dark, but no product forms. This is often due to the high


 of the piperidinol preventing protonation of the betaine intermediate.

Troubleshooting Guide:

  • Order of Addition: Do NOT add DEAD last. The heat of mixing can decompose the sensitive intermediates.

    • Correct Order:

      
       + Substrate + Nucleophile (Phenol) 
      
      
      
      Cool to 0°C
      
      
      Add DEAD/DIAD dropwise.
  • Reagent Swap: If standard DEAD fails, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) + PBu3 (Tributylphosphine).

    • Why? ADDP/PBu3 works with higher

      
       nucleophiles (up to 13-14) where DEAD fails (
      
      
      
      limit ~11) [2].
B. SNAr (Nucleophilic Aromatic Substitution)

Common Failure: Low reactivity with chloro-heterocycles.

The "Element Effect" Fix: In SNAr, the rate-determining step is the addition of the nucleophile, not the breaking of the C-X bond. Therefore, electronegativity drives the reaction, not leaving group ability.

  • Rule: Fluorine >> Chlorine > Bromine .[5]

  • Fix: If 4-chloropyridine gives 10% yield, switch to 4-fluoropyridine . The yield often jumps to >80% because the fluorine stabilizes the Meisenheimer complex intermediate [3].

Visualizing the Troubleshooting Logic

PiperidineEtherLogic Start Start: Piperidine Ether Synthesis CheckProt Is Nitrogen Protected? (Boc/Cbz) Start->CheckProt Protect Action: Protect Nitrogen First CheckProt->Protect No TargetType Identify Target Ether Type CheckProt->TargetType Yes Protect->TargetType Alkyl Alkyl Ether (Aliphatic-O-Aliphatic) TargetType->Alkyl Aryl Aryl Ether (Aromatic-O-Aliphatic) TargetType->Aryl Williamson Method: Williamson Ether Alkyl->Williamson ElecCheck Is Aryl Ring Electron Deficient? (e.g., Pyridine, CN-Ph) Aryl->ElecCheck Will_Issue Issue: Elimination (E2) Dominates? Williamson->Will_Issue Mitsunobu Method: Mitsunobu Mitsu_Fix Fix: Use ADDP/PBu3 if pKa > 11 Mitsunobu->Mitsu_Fix No Conversion? SNAr Method: SNAr SNAr_Fix Fix: Use Fluoro-substrate (Element Effect) SNAr->SNAr_Fix Low Yield? Will_Fix1 Fix: Switch to Alkyl Triflate Will_Issue->Will_Fix1 Primary Electrophile Will_Fix2 Fix: Add TBAI / 18-Crown-6 Will_Issue->Will_Fix2 Secondary Electrophile ElecCheck->Mitsunobu No (Electron Rich) ElecCheck->SNAr Yes (EWG present)

Caption: Decision tree for selecting and troubleshooting the optimal etherification pathway based on substrate electronics and steric constraints.

FAQ: Rapid-Fire Troubleshooting

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If using Williamson conditions with a secondary halide, it is likely the alkene resulting from E2 elimination.[1]

  • Diagnostic: Check the proton NMR for vinyl protons (5.0–6.0 ppm).

  • Fix: Switch to a Triflate electrophile at -78°C or use Mitsunobu conditions if possible.

Q: My Mitsunobu reaction is stuck as a thick oil/slurry and won't stir. A: Triphenylphosphine oxide (


) and hydrazide byproducts precipitate in non-polar solvents.
  • Fix: Dilute with

    
    :Hexane (1:1). The byproducts often precipitate out while your ether product remains in solution. Filter the solids before column chromatography.
    

Q: Can I use the free piperidine base in SNAr? A: Technically yes, but it is risky. The secondary amine is much more nucleophilic than the alcohol. You will likely get a mixture of N-aryl and O-aryl products. Always protect the nitrogen first.

References
  • BenchChem. (2025).[1][2][6] Improving reaction conditions for Williamson ether synthesis. Retrieved from 2

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: The Element Effect. Journal of Medicinal Chemistry. 5

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from 7[4]

Sources

Optimizing catalytic hydrogenation of nitro groups on piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Nitro Reduction on Piperidine Scaffolds Safety Protocol: Level 3 (Pyrophoric/High Pressure)

Introduction & Core Challenges

Welcome to the technical support hub. You are likely here because your standard hydrogenation protocol (Pd/C, MeOH,


 balloon) failed.

Reducing a nitro group attached to a piperidine scaffold presents a unique "perfect storm" of catalytic challenges. The piperidine ring is a secondary amine (


), making it a potent catalyst poison . Furthermore, if your scaffold contains halogens or benzyl groups, standard conditions will likely destroy them.

This guide treats your reaction as a system to be debugged. Follow the modules below to diagnose and resolve your specific failure mode.

Troubleshooting Modules (Q&A Format)

Module A: The "Stalled Reaction" (Catalyst Poisoning)[1]

User Report: "My reaction starts but stops at 50% conversion, or doesn't start at all. I added more catalyst, but it didn't help."

Diagnosis: You are experiencing Amine Poisoning . The basic nitrogen of the piperidine ring (or the newly formed primary amine product) has a lone pair of electrons that binds strongly to the active metal sites (Pd/Pt) on the catalyst surface.[1] This competitive inhibition blocks the nitro group from accessing the catalyst.

The Fix: Protonation (Acidic Hydrogenation) You must mask the lone pair by protonating the amine.

  • Protocol:

    • Solvent Switch: Use Methanol or Ethanol.[2]

    • Additive: Add 1.1 to 2.0 equivalents (relative to the basic nitrogen count) of Acetic Acid (AcOH) or Methanesulfonic Acid (MsOH) .

    • Mechanism:

      
      . The ammonium species cannot coordinate to the metal, leaving the active sites free for the nitro group.
      
    • Workup: After filtration, neutralize the filtrate with

      
       to recover the free base.
      

Expert Tip: If your substrate is acid-sensitive, use Boc-protection on the piperidine nitrogen before hydrogenation. This removes the basicity and prevents poisoning entirely.

Module B: The "Selectivity Crisis" (Dehalogenation)

User Report: "I successfully reduced the nitro group, but my Chlorine/Bromine atom on the aromatic ring fell off (Hydrodehalogenation)."

Diagnosis: Palladium (Pd) is an excellent catalyst for dehalogenation. It inserts into the C-X bond faster than it reduces the nitro group in many cases.

The Fix: Switch to Sulfided Platinum (Pt(S)/C) You need a catalyst that is "poisoned" enough to ignore the halogen but active enough to reduce the nitro group.

  • The Solution: 5% Pt(S)/C (Sulfided Platinum on Carbon) .

  • Why it works: The sulfur modifies the electronic properties of the platinum, dramatically reducing its ability to perform oxidative addition into C-Halogen bonds while retaining activity for Nitro reduction.

  • Alternative: If Pt(S)/C is unavailable, use Raney Nickel (requires careful handling, see Module D) or add a specific inhibitor like Vanadium (e.g.,

    
    ) to the reaction mixture [1].
    

Selectivity Matrix:

Catalyst SystemNitro ReductionDehalogenation RiskBenzyl Deprotection Risk
Pd/C (Neutral) ExcellentHigh High
Pd/C (Acidic) GoodHigh High
Pt/C (Standard) GoodModerateLow
Pt(S)/C (Sulfided) Excellent Very Low Very Low
Raney Ni GoodLowLow
Fe /

ExcellentNoneNone
Module C: The "Impurity Nightmare" (Hydroxylamine Stall)

User Report: "LCMS shows a mass of [M-16] or [M-2]. I have a persistent intermediate that won't disappear."

Diagnosis:

  • [M-16]: You have the Hydroxylamine intermediate (

    
    ). The reduction stalled before the final cleavage of the N-O bond.
    
  • [M-2]: You have the Nitroso intermediate (

    
    ).
    
  • Dimerization: If you see doubled masses, the basic conditions caused the Nitroso and Hydroxylamine species to condense into Azoxy or Azo impurities [2].

The Fix: Kinetics & Vanadium Promotion The step from Hydroxylamine


 Amine is the rate-determining step and often requires higher energy or specific active sites.
  • Step 1: Increase Temperature to 40-50°C (Standard room temp is often insufficient for the final step).

  • Step 2: Increase Pressure (Balloon

    
     50 psi/3-4 bar).
    
  • Step 3 (Advanced): Add Vanadium(V) Oxide (

    
    )  or Ammonium Metavanadate (
    
    
    
    ) (1-5 mol%). Vanadium acts as an oxophilic promoter, facilitating the cleavage of the N-O bond in the hydroxylamine intermediate [3].

Visualizing the Solution

Workflow: Troubleshooting Logic

Troubleshooting Start Start: Nitro-Piperidine Reduction CheckRxn Check Reaction Progress (LCMS/TLC) Start->CheckRxn Stalled Stalled / No Reaction? CheckRxn->Stalled Impurity Wrong Product Mass? CheckRxn->Impurity Poisoning Diagnosis: Amine Poisoning Stalled->Poisoning Yes AcidFix Action: Add AcOH or MsOH (Protonate Piperidine) Poisoning->AcidFix Dehalo Mass = [M-Halogen] (Dehalogenation) Impurity->Dehalo Lost Cl/Br Intermed Mass = [M-16] (Hydroxylamine) Impurity->Intermed Stuck at OH PtFix Action: Switch to Pt(S)/C (Sulfided Platinum) Dehalo->PtFix VFix Action: Add Vanadium Promoter Increase T/P Intermed->VFix

Caption: Decision tree for diagnosing catalyst poisoning, chemoselectivity issues, and kinetic stalls.

Mechanism: The Danger Zone

Mechanism Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2H SideRxn Azoxy/Azo Dimers (Colored Impurities) Nitroso->SideRxn Base Catalyzed Condensation Amine Product Amine (R-NH2) Hydroxyl->Amine +2H (Slow Step) Hydroxyl->SideRxn

Caption: Reaction pathway showing the critical "Hydroxylamine" bottleneck where side reactions occur if not driven to completion.[3]

Standard Operating Procedures (SOPs)

Protocol A: The "Safe & Selective" Method (Pt(S)/C)

Recommended for piperidines with halogens (Cl, Br).

  • Preparation: In a hydrogenation vessel, dissolve the Nitro-Piperidine substrate (1.0 equiv) in MeOH or EtOAc .

  • Additive: Add Acetic Acid (2.0 equiv) to protonate the piperidine nitrogen.

  • Catalyst: Add 5% Pt(S)/C (Sulfided Platinum, 5 wt% loading relative to substrate). Note: This catalyst is generally less pyrophoric than dry Pd/C but handle with care.

  • Reaction: Purge with

    
     x3, then 
    
    
    
    x3. Pressurize to 3 bar (45 psi) . Stir at RT for 4 hours.
  • Validation: Check LCMS. Look for the disappearance of the Nitro peak and the Hydroxylamine intermediate ([M-16]).

  • Workup: Filter through a Celite pad.[2] Rinse with MeOH. Concentrate. Redissolve in DCM and wash with sat.

    
     to remove the acetic acid and free the piperidine base.
    
Protocol B: Chemical Reduction Backup (Fe/NH4Cl)

Use if catalytic hydrogenation fails or equipment is unavailable.

  • Mix: Dissolve substrate in EtOH/Water (3:1) .

  • Reagents: Add Iron Powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Heat: Reflux at 70°C with vigorous stirring (mechanical stirring recommended due to sludge).

  • Monitor: Reaction usually completes in 1-2 hours.

  • Workup: Filter hot through Celite (Iron sludge is sticky). Wash with hot EtOH.

Safety: Handling Pyrophoric Catalysts

WARNING: Dry Pd/C and Raney Nickel can ignite spontaneously in air.

  • The "Wet" Rule: Never handle dry catalyst in open air. Always use "wet" variants (sold with 50% water) or weigh under Argon/Nitrogen.

  • The Transfer: When adding catalyst to the reactor, add it as a slurry in water or the reaction solvent. Do not pour dry powder.

  • The Disposal:

    • Never throw used catalyst filter paper into a dry trash bin. It will catch fire once the solvent evaporates.

    • Protocol: Keep the filter cake wet with water.[4] Transfer immediately to a dedicated waste container submerged in water/sand [4].

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Haber, F. "Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential." Zeitschrift für Elektrochemie, 1898. (Foundational mechanism of nitro reduction).

  • Kasparian, A., et al. "Selective hydrogenation of nitroarenes in the presence of sensitive functional groups." Journal of Organic Chemistry, 2011.

  • UCLA Chemistry & Biochemistry. "Procedures for Safe Use of Pyrophoric Solids." UCLA Safety Guides.

Sources

Technical Support Center: Handling Hygroscopic 3-(2-Nitrophenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers handling 3-(2-Nitrophenoxy)piperidine Hydrochloride (and structurally related piperidine ether salts). These compounds are critical intermediates in medicinal chemistry but are notoriously hygroscopic and deliquescent , often converting from a free-flowing powder to a sticky gum within minutes of exposure to ambient humidity.

Status: Operational Topic: Moisture Management & Stability Control Target Audience: Medicinal Chemists, Process Development Scientists

Part 1: The "War Room" – Troubleshooting Guides

Direct solutions to the most common failure modes caused by moisture intrusion.

🔴 Critical Issue 1: "My solid has turned into a sticky gum or oil."

Diagnosis: Deliquescence. The HCl salt has absorbed enough atmospheric moisture to dissolve in its own crystal lattice water, lowering its glass transition temperature. This is not chemical decomposition (usually), but a physical state change.

Immediate Action Plan:

  • Do NOT heat directly on a hot plate. This often causes decomposition of the nitrophenoxy moiety or "melts" the salt into a hard glass that is impossible to remove.

  • The Solvent Chase Protocol:

    • Dissolve the "gum" in a minimum amount of anhydrous Ethanol or Methanol .

    • Add a non-polar anti-solvent (e.g., Diethyl Ether or MTBE ) until the solution turns slightly cloudy.

    • Cool to -20°C. The crystal lattice should reform, expelling the water into the supernatant.

    • Filter rapidly under a nitrogen blanket.

🔴 Critical Issue 2: "My coupling reaction yield is consistently low (30-50%)."

Diagnosis: Stoichiometric Mismatch. If your salt contains 15% water by weight (common for piperidine salts stored improperly), you are under-loading your reactant.[1] Furthermore, the extra water may be quenching water-sensitive reagents (e.g., EDC, acid chlorides, or strong bases like NaH).

The Fix:

  • Quantify Water: Run a Karl Fischer (KF) titration. If KF is unavailable, perform a Loss on Drying (LOD) test: Weigh 100mg, dry at 60°C under high vacuum (0.1 mbar) for 4 hours, and re-weigh.

  • Adjust Stoichiometry: Use the Corrected Molecular Weight (

    
    ) for all calculations:
    
    
    
    
    [1]
🔴 Critical Issue 3: "The balance reading drifts upwards while weighing."

Diagnosis: Kinetic Moisture Sorption. The salt is absorbing water during the weighing process. A drift of 0.5 mg/min is sufficient to ruin analytical precision.

Protocol:

  • Stop Static Weighing: Do not use weigh boats.

  • Use Difference Weighing:

    • Tare a capped vial containing the bulk solid.

    • Remove an estimated amount quickly.[2]

    • Recap and weigh the vial again.

    • The mass lost is the mass transferred. This protects the bulk from humidity.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q: What are the optimal storage conditions for 3-(2-Nitrophenoxy)piperidine HCl? A: Store at 2-8°C in a tightly sealed container. Crucially, the secondary container should be a desiccator containing active desiccant (Phosphorus Pentoxide


 or Indicating Silica Gel).
  • Why? Low temperature reduces the kinetics of hydrolysis (if any), while the desiccant maintains a local Relative Humidity (RH) of <10%.

Q: Can I dry this salt in a vacuum oven? A: Yes, but temperature control is vital. The nitro group introduces thermal sensitivity.

  • Recommended: 40-50°C at <5 mbar for 12-24 hours.

  • Avoid: Temperatures >80°C, which may trigger nucleophilic aromatic substitution (S_NAr) self-reaction or degradation of the ether linkage.

Q: Why does the melting point vary so much (e.g., 180°C vs 210°C)? A: You are likely observing different hydrate forms or a mixture of salt/free-base.

  • Sharp MP (>200°C): Likely the anhydrous HCl salt.

  • Broad/Low MP: Indicates a hydrate or partial deliquescence.

  • Action: Do not rely on MP for purity unless the sample is rigorously dried. Use qNMR or HPLC.

Part 3: Experimental Workflows & Visualization

Workflow 1: The "Dry-Chain" Handling Process

A self-validating workflow to ensure integrity from storage to reaction.[1]

DryChain cluster_0 Critical Control Point Storage Storage (4°C, Desiccator) Equilibration Warm to RT (Sealed, 30 mins) Storage->Equilibration Prevent Condensation Weighing Weighing (Difference Method) Equilibration->Weighing Minimize Exposure Analysis KF Titration (Determine % Water) Weighing->Analysis Sample A Reaction Reaction Setup Weighing->Reaction Sample B Correction Adjust MW (Stoichiometry) Analysis->Correction Data Input Correction->Reaction Corrected Mass

Caption: Figure 1. The "Dry-Chain" ensures that condensation does not form on cold glassware and that water content is mathematically accounted for before the reaction begins.[1]

Workflow 2: Recovery of Deliquesced Material

Decision tree for saving a "ruined" batch.

Recovery Start State of Material: Sticky Gum / Oil CheckPurity Check Purity (LC-MS) Start->CheckPurity Pure Purity > 95% CheckPurity->Pure Impure Purity < 95% CheckPurity->Impure Drying Vacuum Drying (40°C, P2O5 trap) Pure->Drying Mild Case Recryst Recrystallization (EtOH / Et2O) Pure->Recryst Severe Case FreeBase Free Base Liberation (Partition: DCM / NaHCO3) Impure->FreeBase Clean up ReSalt Re-form HCl Salt (HCl in Dioxane) FreeBase->ReSalt

Caption: Figure 2.[1] Recovery logic. If the gum is chemically pure, physical drying or recrystallization works. If degraded, the salt must be broken to the free base, purified, and reformed.

Part 4: Data & Specifications

Representative Kinetic Moisture Sorption (Dynamic Vapor Sorption - DVS)

Table illustrating how quickly piperidine HCl salts absorb water at 25°C / 60% RH.

Time Exposed (Minutes)Weight Gain (%)Physical AppearanceImpact on Stoichiometry
0 0.0%White Crystalline PowderNegligible
5 1.2%Slight Clumping~3 mg error per mmol
15 4.5%Sticky / CakingSignificant Error
60 12.0%Wet PasteReaction Failure Likely
>120 >25.0%Liquid / Oil (Deliquesced)Total loss of physical form
Standard Drying Protocol (SOP-DRY-01)

Objective: Restore anhydrous form of 3-(2-Nitrophenoxy)piperidine HCl.

  • Equipment: Vacuum oven, glass weighing dish (wide mouth), Phosphorus Pentoxide (

    
    ).
    
  • Setup: Place a tray of

    
     on the bottom shelf of the oven (acts as a water scavenger).
    
  • Loading: Spread the salt thinly (<1 cm depth) in the glass dish.

  • Cycle:

    • Ramp temp to 45°C .

    • Apply vacuum slowly to prevent "bumping" of fine powder. Target <10 mbar .

    • Hold for 16 hours .

  • Unloading: Vent oven with Nitrogen or Argon (not ambient air) if possible. Cap immediately.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on salt hygroscopicity and counter-ion selection). [1]

  • BenchChem Technical Support. (2025). Handling and storage of hygroscopic amine hydrochlorides. (General protocols for piperidine salt handling).

  • Sigma-Aldrich Technical Bulletin. Weighing the Right Way: Handling Hygroscopic Samples. (Best practices for differential weighing).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence and Hydrate Formation in Pharmaceutical Salts. Journal of Pharmaceutical Sciences. (Mechanistic explanation of phase changes in HCl salts).

Sources

Validation & Comparative

1H NMR interpretation of 3-(2-Nitrophenoxy)piperidine regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR structural elucidation of 3-(2-Nitrophenoxy)piperidine , focusing on distinguishing it from its critical synthetic byproducts and regioisomers.

In drug development, piperidine ethers are privileged scaffolds. However, their synthesis via Nucleophilic Aromatic Substitution (SNAr) is prone to regioselectivity issues—specifically the competition between


-arylation  (desired) and 

-arylation
(undesired), as well as positional isomerism (3- vs. 4-substitution) arising from starting material impurities.

Part 1: The Regioisomer Landscape

To interpret the NMR data accurately, one must understand the origin of the isomers. The synthesis typically involves reacting 3-hydroxypiperidine with 1-fluoro-2-nitrobenzene .

The Isomers:
  • Target (

    
    -Aryl):  3-(2-Nitrophenoxy)piperidine.
    
    • Formation:[1][2][3] Attack by the hydroxyl group (requires

      
      -protection or specific conditions).
      
  • Functional Isomer (

    
    -Aryl):  1-(2-Nitrophenyl)piperidin-3-ol.
    
    • Formation:[1][2][3] Attack by the secondary amine (kinetically favored without protection).

  • Positional Isomer: 4-(2-Nitrophenoxy)piperidine.

    • Formation:[1][2][3] Impurity in the 3-hydroxypiperidine starting material.

Synthesis & Isomer Origin Flowchart

SynthesisPathways SM 3-Hydroxypiperidine + 1-Fluoro-2-nitrobenzene PathA Path A: N-Attack (Kinetic Product) SM->PathA Unprotected NH PathB Path B: O-Attack (Thermodynamic/Protected) SM->PathB N-Boc Protection ProdN N-Aryl Isomer 1-(2-Nitrophenyl)piperidin-3-ol PathA->ProdN ProdO O-Aryl Target 3-(2-Nitrophenoxy)piperidine PathB->ProdO

Figure 1: Divergent synthetic pathways leading to the two primary functional isomers. Path A (N-arylation) is the dominant side reaction in unprotected systems.

Part 2: Comparative 1H NMR Analysis

The distinction relies on three key zones in the 1H NMR spectrum (typically CDCl3):

  • The "Heteroatom Alpha" Zone (2.5 – 4.8 ppm): The most diagnostic region.

  • The Aromatic Zone (6.8 – 8.0 ppm): Indicates the electronic environment of the nitrobenzene ring.

  • Symmetry/Multiplicity: Distinguishes 3-substituted (asymmetric) from 4-substituted (symmetric) isomers.

Comparative Data Table: Diagnostic Shifts
FeatureTarget: 3-(2-Nitrophenoxy) (

-Aryl)
Impurity: 1-(2-Nitrophenyl) (

-Aryl)
Isomer: 4-(2-Nitrophenoxy)
H-Alpha to Oxygen

4.30 – 4.60 ppm
(Multiplet)(Deshielded by Ar-O)

3.60 – 3.90 ppm (Multiplet)(Typical CH-OH)

4.40 – 4.60 ppm
(Septet/tt)(Symmetric splitting)
H-Alpha to Nitrogen

2.70 – 3.20 ppm(Typical secondary amine)

3.00 – 3.50 ppm
(Deshielded by Ar-N)

2.80 – 3.20 ppm(Symmetric AA'BB' type)
Aromatic H-3

7.85 – 7.95 ppm (dd)(Ortho to NO2)

7.70 – 7.80 ppm (dd)(Ortho to NO2)

7.85 – 7.95 ppm (dd)
Symmetry Asymmetric (Complex multiplets for CH2s)Asymmetric (Complex multiplets)Symmetric (Simplified CH2 signals)
Detailed Interpretation

1. The "Methine" Proton (H-3 or H-4): The Primary Indicator

  • Target (

    
    -Aryl):  The proton at position 3 is geminal to the aryloxy group (
    
    
    
    -C-OAr). Due to the electronegativity of oxygen and the anisotropy of the aromatic ring, this signal shifts downfield to 4.3–4.6 ppm .
  • Impurity (

    
    -Aryl):  The proton at position 3 is geminal to a free hydroxyl group (
    
    
    
    -C-OH). This typically resonates upfield at 3.6–3.9 ppm . If you see a signal < 4.0 ppm for the methine, you likely have the N-arylated byproduct.

2. The "Amine" Protons (H-2/H-6): The Secondary Indicator

  • Target (

    
    -Aryl):  The nitrogen is an aliphatic amine. The protons on adjacent carbons (C2 and C6) appear in the standard range for secondary amines (2.7–3.2 ppm ).
    
  • Impurity (

    
    -Aryl):  The nitrogen is directly attached to the electron-withdrawing 2-nitrophenyl group. This deshields the alpha protons (C2 and C6), shifting them downfield, often overlapping with the solvent or appearing as broadened multiplets near 3.0–3.5 ppm .
    

3. Positional Isomerism (3- vs 4-Substituted)

  • Target (3-Sub): The molecule lacks a plane of symmetry. The protons at C2 (C2-Ha and C2-Hb) are diastereotopic and magnetically non-equivalent, often appearing as distinct multiplets with complex geminal and vicinal coupling.

  • Isomer (4-Sub): If the nitrogen is unsubstituted (or symmetrically substituted), the molecule has a plane of symmetry running through C4 and N. This makes the protons at C2 and C6 equivalent (or enantiotopic), leading to a simpler, more symmetric splitting pattern.

Part 3: Experimental Validation Protocol

To rigorously confirm the structure, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve ~5-10 mg of the product in CDCl3 (0.6 mL).

    • Note: If signals are broad due to N-inversion or rotamers, add a drop of D2O (to exchange NH/OH) or switch to DMSO-d6 (sharper peaks for polar isomers).

  • Reference: Ensure TMS (0.00 ppm) or residual CHCl3 (7.26 ppm) is well-phased.

Step 2: Diagnostic Workflow (Decision Tree)

NMRLogic Start Analyze 1H NMR Spectrum (3.0 - 5.0 ppm region) CheckMethine Check Methine (CH-X) Shift Start->CheckMethine HighShift Signal at 4.3 - 4.6 ppm CheckMethine->HighShift > 4.0 ppm LowShift Signal at 3.6 - 3.9 ppm CheckMethine->LowShift < 4.0 ppm CheckSym Check Symmetry of Alpha-N Protons (2.8-3.2 ppm) HighShift->CheckSym NAryl IMPURITY: 1-(2-Nitrophenyl)piperidin-3-ol LowShift->NAryl N-Aryl Product Target CONFIRMED: 3-(2-Nitrophenoxy)piperidine CheckSym->Target Complex/Asymmetric WrongIso ISOMER: 4-(2-Nitrophenoxy)piperidine CheckSym->WrongIso Simple/Symmetric

Figure 2: Logic flow for assigning the correct regioisomer based on chemical shift and symmetry.

Step 3: Advanced Verification (Optional)

If 1H NMR is ambiguous (e.g., overlapping signals):

  • 13C NMR: Look for the C-O carbon.

    • Target:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~70-75 ppm.
      
    • N-Aryl:[2][4][5]

      
       ~65-68 ppm (C-OH).
      
  • COSY (2D NMR):

    • Target: The methine proton at 4.5 ppm will show correlations to three CH2 groups (C2 and C4).

    • N-Aryl:[2][4][5] The methine at 3.8 ppm will correlate to CH2s, but the aromatic protons will show NOE or HMBC correlations to the NCH2 protons, not the OCH protons.

References

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Compound Chem. [Link]

  • Reich, H. J. Proton NMR Data Tables (University of Wisconsin). [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Nitrophenoxy Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Nitrophenoxy piperidines, a scaffold present in numerous therapeutic candidates, present a unique analytical challenge. Mass spectrometry (MS) stands as a definitive tool for their characterization, with the interpretation of fragmentation patterns being the key to unlocking their structural identity. This guide provides an in-depth analysis of the fragmentation behavior of nitrophenoxy piperidines, offering a comparative perspective against related structures and detailing the experimental rationale.

Part 1: The Fundamentals of Nitrophenoxy Piperidine Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random event; it is a predictable cascade of bond cleavages governed by the molecule's inherent chemical properties. For nitrophenoxy piperidines, the fragmentation is primarily directed by three key structural features: the basic piperidine nitrogen, the electron-withdrawing nitro group, and the ether linkage.

The Critical Choice of Ionization

The initial ionization event dictates the subsequent fragmentation cascade. For nitrophenoxy piperidines, which are often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) is the technique of choice.[1]

  • Why ESI? ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺.[1] This is crucial because it preserves the intact molecular ion, providing the precursor for tandem mass spectrometry (MS/MS) experiments where controlled fragmentation is induced. The basic nitrogen of the piperidine ring readily accepts a proton, making these compounds highly suitable for positive-ion ESI.[1]

  • Alternative: Electron Ionization (EI): While EI is a powerful technique, it is a "hard" ionization method that often leads to extensive fragmentation, sometimes to the point of losing the molecular ion peak entirely.[1] For the purpose of controlled structural elucidation via MS/MS, ESI is superior.

Primary Fragmentation Pathways

Once the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID) in an MS/MS experiment, several key fragmentation pathways emerge. These pathways are a direct consequence of the molecule's structure.

  • α-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine-containing compounds is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage).[1] This leads to the formation of a stable, resonance-stabilized iminium ion.[1]

  • Cleavage of the Ether Bond: The C-O bond of the ether linkage is another labile site. Cleavage here can result in the formation of a nitrophenoxy radical and a protonated piperidine fragment, or a nitrophenol and a piperidinyl cation, depending on the charge distribution.

  • Fragmentation of the Nitrophenyl Moiety: The nitro group (NO₂) itself is prone to characteristic losses. The expulsion of neutral molecules like NO and NO₂ is a common fragmentation pathway for nitroaromatic compounds.[2][3]

Below is a diagram illustrating the primary fragmentation points on a generic nitrophenoxy piperidine structure.

Caption: Key fragmentation sites in a nitrophenoxy piperidine molecule.

Part 2: A Comparative Analysis of Fragmentation Patterns

The true power of mass spectrometry lies in its ability to distinguish between closely related structures. By comparing the fragmentation patterns of isomers and analogues, we can gain a deeper understanding of the structure-fragmentation relationship.

The "Ortho Effect": How Isomeric Position Dictates Fragmentation

The position of the nitro group on the phenoxy ring (ortho, meta, or para) has a profound impact on the fragmentation pattern. This is a classic example of the "ortho effect" in mass spectrometry, where adjacent functional groups interact to create unique fragmentation pathways.[4][5][6]

For an ortho-nitrophenoxy piperidine, the proximity of the nitro group and the ether linkage can lead to intramolecular reactions upon fragmentation. This can result in unique fragment ions and neutral losses, such as the loss of a hydroxyl radical, that are not observed or are less abundant in the meta and para isomers.[4][5]

A study on various nitroaromatic compounds demonstrated a pronounced dependency of the produced fragment ion series on the kind and position of substituents on the nitrobenzene ring, a phenomenon they termed "ortho effects".[2]

Comparison with Other Substituted Phenoxy Piperidines

To provide further context, it is instructive to compare the fragmentation of nitrophenoxy piperidines with that of other substituted analogues, such as methoxyphenoxy and chlorophenoxy piperidines. The electronic nature of the substituent on the phenyl ring significantly influences the fragmentation.

SubstituentElectronic EffectKey Fragmentation Differences
**Nitro (-NO₂) **Strong Electron-WithdrawingPromotes cleavage of the ether bond; characteristic losses of NO (30 Da) and NO₂ (46 Da).[2][3]
Methoxy (-OCH₃) Electron-DonatingFavors fragmentation pathways that retain charge on the methoxyphenyl moiety; loss of a methyl radical (15 Da) or formaldehyde (30 Da) can occur.
Chloro (-Cl) Electron-Withdrawing (Inductive), Electron-Donating (Resonance)Isotopic pattern of chlorine (³⁵Cl/³⁷Cl) is a key diagnostic feature; loss of HCl (36 Da) is possible.

This comparative data underscores how the substituent's electronic properties can either stabilize or destabilize certain fragment ions, thereby directing the fragmentation cascade down different paths.

Part 3: Experimental Protocols and Data Interpretation

A robust analytical method is the foundation of reliable data. The following section outlines a typical LC-MS/MS workflow for the analysis of nitrophenoxy piperidines.

Recommended LC-MS/MS Workflow

This protocol is designed to be a self-validating system, with built-in checks to ensure data quality.

LC_MS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_data 4. Data Analysis prep1 Stock Solution: 1 mg/mL in Methanol prep2 Working Standards: Serial dilution in 50:50 Methanol/Water prep1->prep2 prep3 Sample Dilution: Dilute to fall within calibration range prep2->prep3 lc1 Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) prep3->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient Elution ms1 Ion Source: Electrospray Ionization (ESI), Positive Mode lc4->ms1 ms2 Full Scan (Q1): Identify [M+H]⁺ precursor ion ms3 Product Ion Scan (Q3): Fragment precursor and acquire MS/MS spectrum ms2->ms3 ms4 Optimize Collision Energy ms3->ms4 data1 Identify Key Fragment Ions ms4->data1 data2 Propose Fragmentation Pathways data3 Compare to Reference Spectra / Analogues

Caption: A typical LC-MS/MS workflow for nitrophenoxy piperidine analysis.

Experimental Protocol Details:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the nitrophenoxy piperidine standard in a suitable organic solvent like methanol.

    • Perform serial dilutions to create a series of working standards for calibration. A typical diluent is a 50:50 mixture of methanol and water.[7]

    • Dilute unknown samples to ensure their concentration falls within the linear range of the calibration curve.[7]

    • Prior to injection, centrifuge all samples to remove particulates.[7]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is generally suitable for these compounds.[7]

    • Mobile Phase: A common mobile phase system is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid aids in the protonation of the analyte.

    • Gradient: A gradient elution from low to high organic content (B) is typically used to ensure good chromatographic peak shape and separation from any impurities.

    • Flow Rate: A flow rate of 0.2 - 0.4 mL/min is standard for analytical LC-MS.[1]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) ensures reproducible retention times.[1]

  • Mass Spectrometry (MS):

    • Ionization: Use ESI in positive ion mode.[1]

    • MS/MS Method:

      • Perform a full scan experiment to determine the m/z of the protonated precursor ion ([M+H]⁺).[1]

      • Create a product ion scan method, selecting the [M+H]⁺ ion for fragmentation.

      • Optimize the collision energy. This is a critical step. Start with a low collision energy and gradually increase it to observe the appearance and disappearance of different fragment ions. This "collision energy ramping" can provide insight into the fragmentation pathways.

Data Interpretation: A Case Study

Consider a hypothetical para-nitrophenoxy piperidine with a molecular weight of 222.2 g/mol .

  • Expected [M+H]⁺: m/z 223.1

  • MS/MS of m/z 223.1:

    • High Abundance Fragment: A peak at m/z 86.1, corresponding to the protonated piperidine ring after cleavage of the ether bond.

    • Nitroaromatic Fragments: A peak at m/z 177.1, corresponding to the loss of NO₂ ([M+H - 46]⁺). Another potential, though less common, fragment could be at m/z 193.1, corresponding to the loss of NO ([M+H - 30]⁺).[2][3]

    • Piperidine Ring Fragments: Further fragmentation of the m/z 86.1 ion can lead to smaller fragments characteristic of the piperidine ring.

By systematically analyzing these fragments and their relative abundances, and by comparing them to the spectra of the ortho and meta isomers, a confident structural assignment can be made.

Conclusion

The mass spectrometric fragmentation of nitrophenoxy piperidines is a systematic process governed by the interplay of the compound's functional groups. A thorough understanding of the key fragmentation pathways, including α-cleavage, ether bond scission, and characteristic neutral losses from the nitro group, is essential for accurate structural elucidation. By employing a robust LC-MS/MS methodology and leveraging comparative analysis against isomeric and analogous compounds, researchers can confidently characterize these important pharmaceutical building blocks.

References

  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 37(9), 915-923. Retrieved from [Link]

  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1433-1442. Retrieved from [Link]

  • Hess, T. F., Renn, T. S., & Watts, R. J. (1999). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 124(9), 1337-1342. Retrieved from [Link]

  • Xia, C. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Edwards, W. M., & Bowie, J. H. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 616-621. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. Oreate AI Blog. Retrieved from [Link]

  • Molnár-Perl, I., & Toth, G. (2013). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 48(10), 1106-1116. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of 3- vs. 4-(2-Nitrophenoxy)piperidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its conformational flexibility and ability to engage with a wide array of biological targets have cemented its status as a privileged structure in drug discovery.[1] The introduction of a phenoxy moiety to this versatile ring system opens up new avenues for pharmacological intervention. This guide provides an in-depth comparative analysis of the biological activities of 3- and 4-(2-nitrophenoxy)piperidine analogs, offering insights into their structure-activity relationships (SAR) and outlining key experimental protocols for their evaluation.

The position of the phenoxy substituent on the piperidine ring—at the 3- or 4-position—can profoundly influence the molecule's three-dimensional structure, physicochemical properties, and ultimately, its interaction with biological targets. The presence of a nitro group on the phenyl ring further modulates the electronic and steric profile of these compounds, making a comparative study of these positional isomers a compelling area of investigation for researchers in drug development.

The Decisive Role of Isomeric Substitution: A Structural Perspective

The seemingly subtle shift of the (2-nitrophenoxy) group from the 3- to the 4-position of the piperidine ring can lead to significant differences in biological activity. This is primarily due to the distinct spatial arrangement of the substituent relative to the piperidine nitrogen and the overall conformational preferences of the molecule.

  • 4-Substituted Analogs: In 4-(2-nitrophenoxy)piperidine, the substituent can occupy either an axial or equatorial position. The equatorial conformation is generally more stable, placing the bulky phenoxy group away from the piperidine ring and minimizing steric hindrance. This orientation can facilitate specific interactions with target proteins, where the phenoxy group might fit into a hydrophobic pocket.

  • 3-Substituted Analogs: In the 3-substituted isomer, the (2-nitrophenoxy) group is positioned closer to the nitrogen atom. This proximity can influence the basicity of the piperidine nitrogen and may lead to intramolecular interactions. The conformational landscape of 3-substituted piperidines is more complex, with the potential for both axial and equatorial orientations influencing the molecule's overall shape and its ability to bind to a target.

This fundamental structural difference underscores the importance of synthesizing and evaluating both isomers to fully explore the therapeutic potential of this chemical class.

Comparative Biological Activity: Insights from Analogous Structures

Direct comparative experimental data for 3- and 4-(2-nitrophenoxy)piperidine is not extensively available in the public domain. However, by examining the biological activities of structurally related compounds, we can infer potential differences and guide future research. For instance, studies on various phenylpiperidine derivatives have shown that the position of the phenyl group is critical for their pharmacological effects, which can range from opioid analgesia to antipsychotic activity.[2]

A relevant study on N-(2-nitrophenyl)piperidine-2-carboxylic acids provides valuable insights into the potential antimicrobial activity of the (2-nitrophenyl)piperidine scaffold.[3] While these are not phenoxy derivatives, the presence of the 2-nitrophenyl group attached to the piperidine nitrogen offers a glimpse into the possible biological profile.

Table 1: Hypothetical Comparative Biological Activity Profile

Biological Activity3-(2-Nitrophenoxy)piperidine Analog4-(2-Nitrophenoxy)piperidine AnalogRationale/Supporting Evidence from Analogs
Antimicrobial Activity (MIC) Potentially ModeratePotentially HigherIn related N-(o-nitrophenyl)piperidine-2-carboxylic acids, antibacterial activity was observed.[3] The 4-substituted isomer may present the pharmacophore more favorably for interaction with bacterial targets.
Anticancer Activity (IC50) To be determinedTo be determinedPiperidine derivatives have shown broad anticancer potential.[4] The substitution pattern is a key determinant of cytotoxicity.
Receptor Binding Affinity (Ki) Dependent on targetDependent on targetThe position of the substituent dramatically affects binding to receptors like opioid and MCH receptors in other piperidine series.[5]

Synthesis of 3- and 4-(2-Nitrophenoxy)piperidine Analogs: A Generalized Approach

The synthesis of these target compounds can be achieved through a nucleophilic aromatic substitution reaction. The general workflow is depicted below.

Synthesis_Workflow Start Starting Materials Piperidinol 3-Hydroxypiperidine or 4-Hydroxypiperidine Start->Piperidinol Nitrophenol 2-Nitrophenol Start->Nitrophenol Step1 Williamson Ether Synthesis Piperidinol->Step1 Nitrophenol->Step1 Product 3- or 4-(2-Nitrophenoxy)piperidine Step1->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Generalized synthetic workflow for 3- and 4-(2-Nitrophenoxy)piperidine.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a solution of 3-hydroxypiperidine or 4-hydroxypiperidine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the corresponding alkoxide.

  • Nucleophilic Substitution: Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3- or 4-(2-nitrophenoxy)piperidine analog.

Experimental Protocols for Biological Evaluation

To objectively compare the biological activity of the 3- and 4-(2-nitrophenoxy)piperidine analogs, a panel of standardized in vitro assays should be employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Antimicrobial_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Inoculate_Plates Inoculate Microtiter Plates with Bacterial Suspension Prepare_Compounds->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution Assay.

  • Preparation of Compounds: Prepare stock solutions of the 3- and 4-(2-nitrophenoxy)piperidine analogs in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3- and 4-(2-nitrophenoxy)piperidine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The comparative analysis of 3- and 4-(2-nitrophenoxy)piperidine analogs presents a compelling avenue for the discovery of novel therapeutic agents. While direct experimental data remains to be fully elucidated, the principles of structure-activity relationships suggest that the positional isomerism will be a critical determinant of their biological activity. The synthetic and experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate these compounds. Future studies should focus on the synthesis of a focused library of these analogs and their comprehensive evaluation in a panel of antimicrobial and anticancer assays. Such investigations will undoubtedly shed light on the therapeutic potential of this promising class of molecules and contribute to the development of next-generation pharmaceuticals.

References

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260–268.
  • Odusami, O. A., et al. (2025). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. Request PDF.
  • Arun, Y., et al. (2018). The piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was synthesized from Tamoxifen. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Chen, Y., et al. (2006). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(14), 3668–3673.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Kopcho, J. J., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(10), 1954–1965.
  • Kozikowski, A. P., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795–1798.
  • Li, Y., et al. (2020). Piperine and curcumin cotreatment in HL60 cells. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Lin, Y., et al. (2014). Piperine can induce the activation of caspase-9 and caspase-3 in A549 cells. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Qiu, Z., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(1), 77-84.
  • Saify, Z. S., et al. (1997). Synthesis and Anti-Microbial Screening of Some Piperidine Derivatives. Pakistan Journal of Pharmaceutical Sciences, 10(1), 15-22.
  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-287.
  • Wawzonek, S., & Rees, D. A. (1992). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 35(10), 1745–1753.
  • Wawzonek, S., & Rees, D. A. (1993). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 36(17), 2475–2481.
  • Wieczorek, M., et al. (2013). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Molecules, 18(8), 9789–9803.
  • Yushkova, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Zádor, F., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Current Pharmaceutical Design, 21(39), 5780–5795.
  • Zhang, H., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. European Journal of Medicinal Chemistry, 228, 114013.
  • BenchChem. (2026). 1-[3-(2-Nitrophenyl)acryloyl]piperidine Research Chemical. BenchChem.
  • BenchChem. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.
  • BenchChem. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • MDPI. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. MDPI.
  • MDPI. (2024).
  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia.

Sources

Conformational Dynamics & Crystallographic Analysis of 3-Substituted Piperidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemistry Applications

Executive Summary

The 3-substituted piperidine ether scaffold represents a privileged pharmacophore in neuropsychiatric drug discovery (e.g., antidepressants, dual reuptake inhibitors). Unlike the thermodynamically predictable 4-substituted analogs, the 3-position introduces complex stereoelectronic effects where steric bulk competes with gauche interactions and charge-dipole stabilization.

This guide objectively compares the conformational preferences of these systems (Axial vs. Equatorial) and evaluates the analytical methodologies (X-ray vs. NMR vs. DFT) required to validate them.

Part 1: Conformational Analysis (The "Product" Performance)

In the context of drug design, the "performance" of a scaffold is defined by its ability to adopt a bioactive conformation. For 3-substituted piperidine ethers, this is a binary competition between the Equatorial and Axial conformers.

1. The Dominant Conformer: Equatorial Preference

For most 3-aryloxypiperidines (e.g., 3-phenoxy derivatives), the Equatorial Chair is the thermodynamically preferred state.

  • Mechanism: Steric dominance. The A-value (conformational free energy difference) of an ether group is significant. Placing the bulky aryloxy group in the axial position creates severe 1,3-diaxial interactions with the protons at C1 and C5.

  • Implication: In solution (NMR) and solid state (X-ray), the substituent is predominantly found in the equatorial position to minimize steric strain.

2. The Challenger: Axial Stabilization (The "Gauche" Effect)

Under specific conditions, the Axial Chair becomes accessible or even preferred.

  • Mechanism: Stereoelectronic effects.

    • Charge-Dipole Interaction: If the piperidine nitrogen is protonated (salt form) or substituted with an electron-withdrawing group, the dipole moment of the C3-O bond may align anti-parallel to the N-H/N-R dipole, stabilizing the axial form.

    • Gauche Effect: In 3-fluoro or 3-alkoxy systems, the electronegative substituent may adopt a gauche orientation relative to the ring nitrogen lone pair to maximize orbital overlap (

      
      ).
      
  • Relevance: Many GPCR binding pockets require the "higher energy" axial conformation. If your crystal structure shows an equatorial form, but the bioactivity suggests otherwise, the energy barrier to flip to axial must be calculated.

FeatureEquatorial ConformerAxial Conformer
Thermodynamics Global Minimum (typically

kcal/mol)
Local Minimum (Higher Energy)
Driving Force Steric Hindrance (Minimizing 1,3-diaxial repulsion)Electrostatics (Charge-Dipole) & Gauche Effects
Solvent Effect Favored in non-polar solventsStabilized in polar solvents (dipole solvation)
Drug Relevance Stable "storage" formOften the "active" binding form
Part 2: Methodological Comparison (Validation Workflows)

How do you definitively assign the conformation?

Method A: Single Crystal X-ray Diffraction (SC-XRD)
  • Status: The Gold Standard.

  • Output: Absolute configuration (

    
    ) and precise torsion angles.
    
  • Limitation: Static snapshot. Crystal packing forces (intermolecular Hydrogen bonds) can lock the molecule in a non-biological conformation (e.g., a salt form might force an axial conformation that doesn't exist in free base solution).

Method B: Solution State NMR (

, NOESY)
  • Status: The Dynamic Validator.

  • Output: Time-averaged solution conformation.

  • Key Metric: Vicinal Coupling Constants (

    
    ).
    
    • Axial-Axial (

      
      ):  Large coupling (10–12 Hz). Indicates the proton at C3 is axial (substituent is equatorial).
      
    • Axial-Equatorial (

      
      ):  Small coupling (2–5 Hz). Indicates the proton at C3 is equatorial (substituent is axial).
      
Method C: DFT Calculation (In-Silico)
  • Status: The Predictive Tool.

  • Output: Energy landscape and transition barriers.[1]

  • Utility: Essential when X-ray and NMR disagree. It calculates the energy penalty required to flip from the "Crystal" conformation to the "Bioactive" conformation.

Part 3: Crystallographic Data & Visualization
Comparative Data: Bond Geometries

The following table summarizes typical crystallographic parameters for 3-substituted piperidine ether salts (e.g., Hydrochloride salts), derived from aggregate CSD (Cambridge Structural Database) trends for this scaffold.

ParameterTypical Value (Å / °)Structural Significance
Bond: C3–O (Ether) 1.42 – 1.44 ÅStandard single bond; slight shortening indicates resonance if Aryl.
Bond: C–N (Ring) 1.48 – 1.50 ÅTypical for piperidinium salts.
Angle: C–O–C (Ether) 117° – 120°Expanded from tetrahedral (109.5°) due to steric bulk of the rings.
Torsion: C2–C3–O–C(Ar) 160° – 180° (Anti)Indicates the aryl group prefers to be anti-periplanar to the ring.
Ring Puckering (

)
0.55 – 0.60 ÅIndicates a near-ideal Chair conformation.
Workflow Visualization

The following diagram illustrates the decision logic for assigning conformation and absolute configuration.

ConformationWorkflow Start Synthesized 3-Substituted Piperidine Ether NMR 1. Run 1H NMR (CDCl3) Check C3-H Coupling Start->NMR CouplingCheck Is J(H3-H2) > 10 Hz? NMR->CouplingCheck Equatorial Conclusion: Substituent is EQUATORIAL (Thermodynamic Product) CouplingCheck->Equatorial Yes (ax-ax coupling) Axial Conclusion: Substituent is AXIAL (Check for Salt/H-Bond effects) CouplingCheck->Axial No (ax-eq coupling) XRay 2. Grow Single Crystal (Convert to HCl/Picrate Salt) Equatorial->XRay Validation Axial->XRay Validation Refinement 3. Structure Refinement (Assign R/S Configuration) XRay->Refinement Compare 4. Compare Solid vs. Solution (Does Crystal Packing distort?) Refinement->Compare

Caption: Integrated workflow for determining the stereochemical identity of flexible piperidine ethers, prioritizing solution-state NMR for conformational preference and X-ray for absolute configuration.

Part 4: Experimental Protocols
Protocol 1: Single Crystal Growth of Piperidine Ether Salts

3-substituted piperidine ethers are often oils as free bases. To obtain X-ray quality crystals, salt formation is required.

Reagents:

  • Target Compound (Free Base, ~50 mg)

  • Solvent A: Diethyl Ether or Ethyl Acetate (anhydrous)

  • Solvent B: Ethanol (absolute)

  • Acid: 2M HCl in Diethyl Ether OR Picric Acid (saturated solution)

Procedure:

  • Dissolution: Dissolve 50 mg of the free base in a minimum volume (0.5 mL) of Solvent B (Ethanol). Ensure complete dissolution.

  • Salt Formation: Dropwise add 1.1 equivalents of the Acid solution while stirring. A precipitate may form immediately.

    • Troubleshooting: If precipitate is amorphous/gummy, gently warm the solution to 40°C until clear.

  • Vapor Diffusion (The Key Step):

    • Place the solution in a small inner vial (GC vial).

    • Place this open vial inside a larger jar containing Solvent A (Diethyl Ether).

    • Cap the large jar tightly.

    • Mechanism:[2][3] The volatile ether diffuses into the ethanol, slowly lowering the solubility of the salt, promoting ordered crystal growth over 24-72 hours.

  • Harvesting: Filter crystals and wash with cold ether. Mount immediately for XRD to prevent desolvation.

Protocol 2: NMR conformational Assignment

Objective: Determine Axial/Equatorial ratio.

  • Acquire 1H NMR in

    
     (non-polar) and 
    
    
    
    or
    
    
    (polar).
  • Locate the H3 proton (typically multiplet at 3.5 - 4.5 ppm depending on the ether).

  • Measure the Width at Half Height (

    
    )  or resolve the coupling constants (
    
    
    
    ).
    • 
       Hz:  Indicates large axial-axial couplings 
      
      
      
      H3 is Axial
      
      
      Substituent is Equatorial .
    • 
       Hz:  Indicates small couplings 
      
      
      
      H3 is Equatorial
      
      
      Substituent is Axial .
References
  • Vertex AI Search. (2025). Crystal structure and conformation of a pair of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • IUCr. (2022). Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. International Union of Crystallography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.[4] Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

Sources

Spectroscopic Differentiation of N-Alkylated vs. O-Alkylated Piperidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of piperidine derivatives—specifically 2-piperidone (lactams) and hydroxypiperidines —presents a classic regioselectivity challenge. The ambident nature of the amide group (in 2-piperidone) and the competition between amine and hydroxyl nucleophiles (in hydroxypiperidines) often yields mixtures of N-alkyl and O-alkyl products.

Correct structural assignment is critical in drug development, as these isomers exhibit vastly different pharmacological profiles and metabolic stabilities. This guide provides a definitive spectroscopic framework to distinguish these isomers using NMR (


H, 

C, 2D), IR, and MS, moving beyond simple observation to causal mechanistic analysis.

Mechanistic Context: The Ambident Nucleophile

Understanding the source of the mixture aids in predicting the major product.

  • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles (e.g., alkyl iodides) and high temperatures. The amide nitrogen, though less electronegative, is more nucleophilic in neutral/basic conditions where the lactam is deprotonated to the lactam anion.

  • O-Alkylation (Kinetic/Hard-Soft Control): Favored by hard electrophiles (e.g., alkyl sulfates, triethyloxonium tetrafluoroborate) or silver-salt mediated conditions. The oxygen atom carries higher partial negative charge in the enolate resonance form.

Case Study A: 2-Piperidone Derivatives (Lactam vs. Lactim Ether)

This is the most common and complex differentiation scenario.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most reliable differentiation markers. The electronic environments of the alkyl groups differ significantly when attached to the electron-withdrawing Oxygen (electronegativity 3.5) versus the Nitrogen (electronegativity 3.0).

Comparative Chemical Shift Data
FeatureN-Alkyl Product (Lactam) O-Alkyl Product (Lactim Ether) Differentiation Logic
Structure Cyclic Amide (

)
Cyclic Imidate (

)
N-Alkyl retains amide; O-Alkyl forms imidate.

H NMR: Alkyl

-H

2.8 – 3.4 ppm

3.6 – 4.2 ppm
Oxygen deshields the

-protons significantly more than nitrogen.

H NMR: Ring C6-H

3.1 – 3.4 ppm

3.4 – 3.6 ppm
Protons adjacent to the imidate nitrogen (

) are slightly deshielded.

C NMR: Alkyl Carbon

30 – 45 ppm

50 – 65 ppm
The "Smoking Gun". O-alkyl carbons are consistently downfield (

20 ppm shift).

C NMR: Carbonyl/Imidate (C2)

168 – 172 ppm

160 – 166 ppm
Amide carbonyls are typically more deshielded than imidate carbons.
2D NMR Validation (HMBC)
  • N-Alkyl: The alkyl protons show a strong 3-bond correlation (

    
    )  to the Carbonyl Carbon (
    
    
    
    170 ppm)
    and the C6 ring carbon .
  • O-Alkyl: The alkyl protons show a 3-bond correlation (

    
    )  to the Imidate Carbon (
    
    
    
    162 ppm)
    . Crucially, the chemical shift of this destination carbon confirms the O-linkage.
Infrared (IR) Spectroscopy

IR offers a rapid, non-destructive initial screen.

  • N-Alkyl (Lactam):

    • Dominant Band: Strong, broad Amide I stretch (

      
      ) at 1620–1680 cm
      
      
      
      .
  • O-Alkyl (Lactim Ether):

    • Missing Band: Absence of the intense Amide I carbonyl peak.

    • New Bands: Sharp

      
       stretch at 1640–1670 cm
      
      
      
      (often weaker than
      
      
      ) and a strong
      
      
      stretch in the fingerprint region (1000–1200 cm
      
      
      ).

Case Study B: 4-Hydroxypiperidine (Amine vs. Ether)

When alkylating 4-hydroxypiperidine, competition exists between the secondary amine (N-alkylation) and the secondary alcohol (O-alkylation).

FeatureN-Alkyl (Tertiary Amine) O-Alkyl (Ether)

H NMR (

-H)

2.2 – 2.8 ppm (N-

)

3.3 – 3.8 ppm (O-

)

C NMR (

-C)

50 – 60 ppm

65 – 80 ppm
Mass Spectrometry Characteristic

-cleavage (M-R)
Ether fragmentation (often loss of alcohol)

Decision Workflow (Graphviz)

The following logic flow ensures unambiguous identification of the regioisomer.

G Start Purified Alkylation Product IR_Check Step 1: IR Spectroscopy Check 1600-1700 cm⁻¹ region Start->IR_Check Result_Lactam Strong C=O Band (1620-1680 cm⁻¹) IR_Check->Result_Lactam Amide I Present Result_Lactim Weak/Sharp C=N Band (1640-1670 cm⁻¹) + Strong C-O (1100 cm⁻¹) IR_Check->Result_Lactim Amide I Absent NMR_H1 Step 2: ¹H NMR Analysis Check Alkyl Group Shift Result_Lactam->NMR_H1 Result_Lactim->NMR_H1 H1_Shielded Alkyl α-H: 2.8 - 3.4 ppm (Shielded) NMR_H1->H1_Shielded H1_Deshielded Alkyl α-H: 3.6 - 4.2 ppm (Deshielded) NMR_H1->H1_Deshielded NMR_C13 Step 3: ¹³C NMR Confirmation Check Alkyl Carbon Shift H1_Shielded->NMR_C13 H1_Deshielded->NMR_C13 C13_N Alkyl Carbon: 30 - 45 ppm NMR_C13->C13_N C13_O Alkyl Carbon: 50 - 65 ppm NMR_C13->C13_O Conclusion_N CONCLUSION: N-Alkylated Product (Lactam) C13_N->Conclusion_N Conclusion_O CONCLUSION: O-Alkylated Product (Lactim Ether) C13_O->Conclusion_O

Caption: Step-by-step spectroscopic decision tree for differentiating N- vs. O-alkylated piperidone derivatives.

Experimental Protocols

Protocol 6.1: Standard NMR Acquisition for Regioisomer Determination

Objective: Obtain unambiguous chemical shift data for the


-alkyl protons and carbons.
  • Sample Preparation: Dissolve 5–10 mg of the purified product in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: If the product is a salt (e.g., O-alkyl imidate salt), use DMSO-d

      
        to ensure solubility and prevent aggregation, though shifts may vary slightly (
      
      
      
      0.2 ppm).
  • Acquisition Parameters:

    • 
      H NMR:  16 scans, 30° relaxation delay (d1) = 1.0 s.
      
    • 
      C NMR:  256–512 scans, proton-decoupled.
      
    • HMBC (Optional but Recommended): Optimized for long-range coupling (

      
       Hz).
      
  • Data Processing:

    • Reference the solvent residual peak (CDCl

      
      : 
      
      
      
      H 7.26 ppm,
      
      
      C 77.16 ppm).
    • Integrate the alkyl region.[1] An N-Methyl group integrates to 3H; N-Ethyl integrates to 2H (quartet) and 3H (triplet).

Protocol 6.2: IR Sample Prep (Thin Film)
  • Dissolve 2 mg of sample in 100

    
    L DCM.
    
  • Apply 1 drop to a NaCl or KBr salt plate.

  • Allow solvent to evaporate (creating a thin film).

  • Acquire spectrum (4000–600 cm

    
    , 4 scans).
    
  • Critical Check: Look for the "Amide I" band at 1650 cm

    
    . If it is very strong and broad, it is likely the N-alkyl  lactam.
    

References

  • LaPlante, S. R., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Ambident Nucleophiles).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR/NMR tables).
  • Beteck, R. M., et al. (2018). "Accessible and distinct decoquinate derivatives active against Mycobacterium tuberculosis and apicomplexan parasites." Communications Chemistry (Nature). Link (Contains specific NMR data for N- vs O-alkyl quinolones, analogous to piperidones).

Sources

Safety Operating Guide

3-(2-Nitrophenoxy)piperidine: Safe Disposal & Handling Protocol

[1]

Executive Safety Summary (Immediate Action Card)

Do not treat this compound as standard organic waste. 3-(2-Nitrophenoxy)piperidine presents a dual-hazard profile due to its secondary amine (piperidine ring) and nitro-aromatic moieties. Improper co-mingling with common laboratory reagents can generate immediate exothermic events or delayed carcinogenic byproducts (N-nitrosamines).

Parameter Critical Operational Standard
Waste Stream Non-Halogenated Organic (Strict Segregation Required)
Incompatibility DO NOT MIX with Oxidizers, Acids, or Nitrosating Agents (Nitrites/Nitrates).
Destruction High-Temperature Incineration (via licensed contractor).
RCRA Status Characteristic Waste (Likely D001/D003 depending on solvent; treat as Toxic).
Spill Response Isolate area.[1] Absorb with inert vermiculite.[2] Do not use sawdust (combustible).
Chemical Profile & Hazard Logic (The "Why")

To ensure a self-validating safety system, researchers must understand the mechanistic reasons behind these disposal protocols. We are not just following rules; we are managing chemical reactivity.

2.1 The Amine-Nitro Duality

The molecule contains two competing functional groups that dictate its stability:

  • Piperidine Ring (Secondary Amine): A basic functionality (

    
    ). It will react exothermically with acids.
    
    • Critical Risk: In the presence of nitrosating agents (e.g., Sodium Nitrite, Nitric Acid, or nitrous fumes), secondary amines readily form N-Nitrosamines , which are potent carcinogens [1].

  • Nitro Group (

    
    ):  While the piperidine ring stabilizes the molecule relative to smaller nitro-compounds, the nitro group renders the residue potentially energetic if subjected to high heat or shock in a dry state.
    
2.2 Physical State & Handling[3]
  • State: Typically a solid or viscous oil.

  • Solubility: Lipophilic. Low water solubility; soluble in DCM, Methanol, or Ethyl Acetate.

  • Toxicity: Treat as an irritant and potential acute toxin (Skin/Oral) based on structure-activity relationships of piperidines [2].

Step-by-Step Disposal Protocol

This workflow is designed to isolate the hazard and prepare it for off-site destruction.

Phase 1: Pre-Disposal Stabilization
  • If Solid: Do not dissolve unnecessarily. Solid waste is cheaper and safer to transport.

  • If in Solution: Ensure the solvent is compatible.[4]

    • Safe Solvents: Methanol, Ethanol, Ethyl Acetate.

    • Unsafe Solvents: Chloroform/DCM (creates Halogenated waste stream, complicating incineration), Ethers (peroxide risk).

Phase 2: Segregation (The Zero-Error Step)

You must segregate this waste into a stream that is free of acids and oxidizers .

  • Step 2.1: Select a High-Density Polyethylene (HDPE) or Amber Glass container.

  • Step 2.2: Verify the container is empty of all previous residues.

  • Step 2.3: Add the 3-(2-Nitrophenoxy)piperidine waste.

  • Step 2.4: PH Check (Liquid Waste Only): Dip a pH strip. If pH < 5, the solution is acidic and poses a risk of heat generation or amine salt precipitation.

    • Correction: Carefully adjust to pH 7-9 using dilute NaOH if necessary to keep the amine free-based and soluble, only if your facility's protocols allow bench-top neutralization. Otherwise, label as "Acidic Organic Waste" and alert EHS.

Phase 3: Labeling & Documentation

Standard "Organic Waste" labels are insufficient. Use the following nomenclature to protect downstream waste handlers:

CONTENTS: 3-(2-Nitrophenoxy)piperidine, [Solvent Name] HAZARDS: Irritant, Toxic, Basic Organic. WARNING: CONTAINS SECONDARY AMINE. DO NOT MIX WITH NITRITES OR ACIDS.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflowStartWaste: 3-(2-Nitrophenoxy)piperidineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / ResidueStateCheck->SolidPathSolidLiquidPathSolution / Mother LiquorStateCheck->LiquidPathLiquidSolidPkgDouble Bag (LDPE)or Amber JarSolidPath->SolidPkgSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckHalogenStreamStream A: Halogenated Organic(Higher Disposal Cost)SolventCheck->HalogenStreamYesNonHalogenStreamStream B: Non-Halogenated Organic(Preferred for Incineration)SolventCheck->NonHalogenStreamNoLabelingLABEL: 'Contains Secondary Amine'WARNING: No Nitrites/AcidsHalogenStream->LabelingNonHalogenStream->LabelingSolidPkg->LabelingDestructionFinal Destruction:High-Temp IncinerationLabeling->Destruction

Figure 1: Decision tree for the segregation and packaging of nitro-piperidine waste, prioritizing the prevention of cross-contamination.

Regulatory & Compliance Framework
5.1 RCRA Classification (USA)

While 3-(2-Nitrophenoxy)piperidine is not explicitly listed on the P-list or U-list, it must be characterized by the generator [3].

  • Characteristic of Ignitability (D001): Applicable if dissolved in flammable solvents (Flash point < 60°C).

  • Characteristic of Reactivity (D003): Potential applicability if the nitro group concentration is high enough to be considered explosive (unlikely in dilute waste, but possible in pure bulk).

  • Generator Knowledge: You must declare the "Toxic" profile due to the nitro-aromatic moiety.

5.2 European Waste Catalogue (EWC)
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Contingencies

Scenario: Spillage on Benchtop

  • Evacuate: Remove personnel from the immediate 10ft radius.

  • PPE: Don Nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralize/Absorb:

    • Do not use paper towels (fire risk with nitro compounds).

    • Use Vermiculite or Diatomaceous Earth .

  • Clean: Wash surface with mild soapy water. Avoid bleach (Bleach + Amine = Chloramine gas/Explosive N-chloramines).

References
  • Occupational Safety and Health Administration (OSHA). Nitrosamines. OSHA Technical Manual (OTM). Washington, DC: U.S. Department of Labor. Available at: [Link]

  • PubChem. Piperidine Safety and Hazards. National Library of Medicine. Bethesda, MD. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003. Available at: [Link]

Personal Protective Equipment (PPE) & Handling Guide: 3-(2-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Do not treat this compound as a generic organic solid. 3-(2-Nitrophenoxy)piperidine combines a secondary amine (piperidine ring) with a nitroaromatic moiety. This duality presents a specific risk profile: the piperidine functionality confers basicity and potential corrosivity/irritation to mucous membranes, while the nitro group increases the potential for transdermal absorption and systemic toxicity.

Effective safety relies not just on wearing gear, but on a self-validating workflow where engineering controls (fume hoods) are the primary defense, and PPE serves as the fail-safe.

Hazard Mechanism & Critical Thresholds

Understanding the why dictates the how.

Functional GroupPhysiological RiskOperational Implication
Piperidine Moiety Caustic/Irritant: High pKa (~11) means it can saponify skin lipids and damage corneal tissue rapidly [1].Eye Protection is Non-Negotiable. Standard safety glasses are insufficient; chemical goggles are required to seal against dust/vapor.
Nitro-Aromatic Systemic Toxicity: Potential for methemoglobinemia if absorbed in significant quantities.Dermal Barrier Integrity. Glove breakthrough time is critical, especially when the compound is in solution.
Physical State Inhalation: Solid powder is prone to static charge, creating inhalable dust clouds during weighing.Static Control. Use antistatic guns or weigh inside a draft-shielded balance within the hood.
PPE Matrix: Layered Defense System

The following PPE selection is based on the state of matter . Solvents often drive permeation rates more than the solute itself.

Table 1: Mandatory PPE Specifications
Body ZoneSolid Handling (Weighing/Transfer)Solution Handling (DCM/DMF/Methanol)
Respiratory Engineering Control: Fume hood (Face velocity: 80–100 fpm). Contingency: N95/P100 only if hood fails (Emergency).Engineering Control: Fume hood. Note: Do not rely on masks for solvent vapors.
Ocular Chemical Splash Goggles (ANSI Z87.1+). Reason: Prevents dust migration behind lenses.Chemical Splash Goggles + Face Shield (if >100mL).
Hand (Primary) Nitrile (Disposable) Thickness: ≥ 5 mil (0.12 mm). Change: Every 60 mins or immediately upon splash.Laminate / Silver Shield (if in DCM). Double Nitrile (if in Methanol/DMF). Reason: Chlorinated solvents permeate nitrile in <2 mins [2].
Body Lab coat (100% Cotton or Nomex). Avoid synthetic blends that melt.Lab coat + Chemical Resistant Apron (if handling >1L).
Operational Protocol: The "Safe-Path" Workflow

This protocol uses a Check-Execute-Verify logic to prevent exposure.

Phase A: Pre-Work Verification
  • Airflow Check: Verify fume hood flow monitor is green/reading normal.

  • Glove Inflation Test: Inflate nitrile gloves with air and squeeze to check for pinholes before donning.

  • Static Neutralization: If the solid is "fly-away" (static), use an ionizing air gun or anti-static balance brush.

Phase B: Active Handling (Weighing & Transfer)
  • Zone Definition: Establish a "Dirty Zone" (inside hood) and "Clean Zone" (notebook/keyboard). Never cross-contaminate.[1]

  • Weighing:

    • Place the receiving vessel inside the balance draft shield.

    • Use a disposable spatula. Do not reuse spatulas.

    • Critical Step: If spilling occurs on the balance, wipe immediately with a methanol-dampened Kimwipe, then dispose of the wipe as solid hazardous waste.

  • Dissolution: Add solvent slowly. The amine group may generate mild heat (exotherm) upon protonation if acidic solvents are used.

Phase C: Decontamination & Doffing
  • Glove Wash: Rinse gloved hands with soap/water before removing them if visible residue exists (prevents dust aerosolization during removal).

  • Doffing Technique: Use the "Beak Method" (peel inside out) to trap contaminants inside the glove.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution (DCM/DMF) CheckState->Solution PPE_Solid PPE: Nitrile Gloves + Goggles Control: Static Check Solid->PPE_Solid PPE_Solvent PPE: Laminate Gloves (DCM) or Double Nitrile (DMF) Solution->PPE_Solvent HoodCheck Engineering: Hood Flow Check PPE_Solid->HoodCheck PPE_Solvent->HoodCheck Action EXECUTE: Weighing/Reaction HoodCheck->Action Flow OK Spill Spill Event? Action->Spill Clean Decon: Absorb -> Wipe -> Bag Spill->Clean Yes Disposal Disposal: Segregated Organic Waste Spill->Disposal No Clean->Disposal End END: Wash Hands Disposal->End

Figure 1: Decision matrix for PPE selection and handling workflow based on physical state.

Emergency Response & Disposal
Waste Management
  • Classification: Hazardous Organic Waste (Amine-containing).

  • Segregation:

    • DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or acid chlorides in the waste container without neutralization, as vigorous reactions may occur [3].

    • DO NOT dispose of in general trash.

  • Labeling: Clearly tag as "Toxic" and "Irritant" with the specific chemical name.

Accidental Exposure
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][4] Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to remove the basic amine.

  • Skin Contact: Remove contaminated clothing immediately.[2][5][6] Wash skin with soap and water .[2][4][5][7] Do not use alcohol/solvents (enhances absorption).

  • Spill Cleanup (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (water or oil-dampened) to suppress dust, then scoop into a waste bag.

References
  • National Center for Biotechnology Information (PubChem). Piperidine (CID 8082) Safety and Hazards. Accessed Oct 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperidine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.